Toltrazuril sulfoxide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYIPKCLAUFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437844 | |
| Record name | Toltrazuril sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69004-15-5 | |
| Record name | Toltrazuril sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Toltrazuril sulfoxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril sulfoxide is a primary and active metabolite of toltrazuril, a broad-spectrum antiprotozoal agent widely used in veterinary medicine to treat and control coccidiosis in poultry and livestock.[1][2][3] Understanding the chemical structure, properties, and biological interactions of this compound is crucial for the development of more effective therapeutic strategies against apicomplexan parasites. This technical guide provides an in-depth overview of this compound, including its chemical properties, metabolic pathway, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is formed in vivo through the oxidation of toltrazuril.[1][4] It is an intermediate metabolite that is subsequently metabolized to toltrazuril sulfone (ponazuril).[1][4] The chemical structure of this compound is characterized by a triazinetrione ring system linked to a substituted phenyl ether with a trifluoromethylsulfinyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | [5] |
| CAS Number | 69004-15-5 | [5] |
| Molecular Formula | C₁₈H₁₄F₃N₃O₅S | [5] |
| Molecular Weight | 441.38 g/mol | [5] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 120.5-122.4 °C | [5] |
| Solubility | Soluble in DMSO (250 mg/mL with ultrasonic assistance) | [6] |
| Sparingly soluble in aqueous buffers | [7] | |
| Soluble in acetonitrile | [8] |
Metabolic Pathway
Toltrazuril undergoes metabolic transformation in the animal body, primarily in the liver, to form its major metabolites, this compound and toltrazuril sulfone. This metabolic process is a key aspect of its pharmacokinetic profile.
Mechanism of Action
The precise mechanism of action of toltrazuril and its metabolites is not fully elucidated, but it is known to be effective against all intracellular development stages of coccidia.[2][9] The primary targets are believed to be crucial cellular processes within the parasite, leading to the disruption of its life cycle.
The proposed mechanism involves:
-
Interference with Nuclear Division: Toltrazuril and its metabolites disrupt the normal process of nuclear division in both schizonts and macrogametes of the parasite.[2][3][9]
-
Inhibition of Mitochondrial Respiration: The compounds are thought to interfere with the mitochondrial respiratory chain of the parasite, leading to a disruption of its energy metabolism.[2][10]
This dual action ultimately leads to the death of the parasite.
Experimental Protocols
Analytical Determination of this compound in Biological and Environmental Matrices
A common method for the quantification of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]
Sample Preparation (General Workflow):
-
Extraction: The sample (e.g., plasma, tissue, soil, water) is extracted with a suitable organic solvent, such as acetonitrile.[12]
-
Clean-up: The extract is purified to remove interfering substances. This can be achieved using Solid-Phase Extraction (SPE) with a C18 cartridge.[12]
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.
HPLC-MS/MS Conditions (Example):
-
HPLC Column: C18 reversed-phase column.[12]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative mode.[12]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of toltrazuril and its metabolites.
Typical Experimental Design:
-
Animal Model: Select an appropriate animal model (e.g., pigs, rabbits, goats).[4][13][14]
-
Drug Administration: Administer a single oral dose of toltrazuril to the animals.[4][13]
-
Sample Collection: Collect blood samples at predetermined time points.
-
Sample Processing: Separate plasma from the blood samples.
-
Analysis: Quantify the concentrations of toltrazuril, this compound, and toltrazuril sulfone in the plasma samples using a validated analytical method (as described above).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t₁/₂).
Table 2: Example Pharmacokinetic Parameters of Toltrazuril Metabolites in Pigs (20 mg/kg oral dose)
| Metabolite | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) | Reference |
| This compound | ~4.0 | ~24 | 53.2 | [4] |
| Toltrazuril Sulfone | ~8.7 | ~120 | 245 | [4] |
Conclusion
This compound, as an active metabolite of toltrazuril, plays a significant role in the therapeutic efficacy of the parent drug against coccidiosis. Its chemical properties, metabolic fate, and mechanism of action provide a foundation for further research into the development of novel antiprotozoal agents. The experimental protocols outlined in this guide offer a starting point for researchers and drug development professionals working in this field. A thorough understanding of these aspects is critical for optimizing treatment regimens and addressing potential issues of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Toltrazuril - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Analytica Chemie [analyticachemie.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. nbinno.com [nbinno.com]
- 10. sdhopebiotech.com [sdhopebiotech.com]
- 11. Development of an analytical methodology for the determination of the antiparasitic drug toltrazuril and its two metabolites in surface water, soil and animal manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. actavet.vfu.cz [actavet.vfu.cz]
- 14. Pharmacokinetics of toltrazuril and its metabolites after oral and parenteral administration of novel oil-based suspension based on micro-environmental pH-modifying solid dispersion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Toltrazuril Sulfoxide Against Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril and its primary active metabolite, toltrazuril sulfoxide (ponazuril), are broad-spectrum triazinetrione anticoccidial agents with potent activity against a wide range of apicomplexan parasites. These parasites, which include genera such as Eimeria, Toxoplasma, Neospora, and Cryptosporidium, are responsible for significant diseases in both veterinary and human medicine. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on parasite biochemistry, cellular structure, and gene expression. The information presented is supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development purposes.
Quantitative Data on the Efficacy of Toltrazuril and its Metabolites
The following tables summarize the in vitro efficacy of toltrazuril and its metabolites against various apicomplexan parasites, providing key quantitative metrics for comparison.
| Compound | Parasite | Metric | Value | Reference |
| Ponazuril | Toxoplasma gondii | Significant inhibition of tachyzoite production | 0.1, 1.0, 5.0 µg/mL | [1] |
| Ponazuril | Neospora caninum | Inhibition of tachyzoite development | 5 µg/mL | [2] |
| Ponazuril | Cryptosporidium parvum | Significant anticryptosporidial activity | 20 µM | [3] |
| Toltrazuril | Eimeria tenella | Improved bodyweight gain and survival | 37.5, 75, 150 ppm (in drinking water) | [4] |
| Toltrazuril | Neospora caninum | 91% reduction in parasite DNA detectability | 20 mg/kg body weight/day | [5] |
| Ponazuril | Neospora caninum | 90% reduction in parasite DNA detectability | 20 mg/kg body weight/day | [5] |
Core Mechanism of Action: A Multi-pronged Attack
The mechanism of action of this compound is multifaceted, primarily targeting the parasite's metabolic and cellular integrity. The core of its activity is believed to be the disruption of pyrimidine synthesis, a critical pathway for DNA replication and parasite proliferation. Additionally, it exerts significant effects on key organelles, including the mitochondria and the apicoplast.
Inhibition of Pyrimidine Biosynthesis
Recent studies on Toxoplasma gondii have provided strong evidence that toltrazuril targets the pyrimidine biosynthesis pathway.[6] Transcriptome and metabolome analyses revealed that toltrazuril treatment leads to a significant reduction in the transcription levels of two key enzymes: dUTP pyrophosphatase (dUTPase) and thymidylate kinase (TMK).[6] This enzymatic suppression results in a measurable decrease in the levels of essential pyrimidine metabolites, including dTMP and dUMP, thereby disrupting the stability of the pyrimidine network and hindering DNA synthesis.[6]
Mitochondrial Dysfunction and Oxidative Stress
Toltrazuril treatment has been shown to induce significant ultrastructural changes in the mitochondria of Eimeria species, including swelling.[7] This is accompanied by an upregulation of redox-related genes and an increase in reactive oxygen species (ROS) within the parasite.[7] The elevated oxidative stress is believed to trigger autophagy, a cellular self-degradation process, ultimately contributing to parasite death.[7] The disruption of the mitochondrial electron transport chain is a key aspect of this process.[8]
Apicoplast Disruption
The apicoplast, a non-photosynthetic plastid unique to apicomplexan parasites, is another crucial target of this compound.[2][9] This organelle is the site of essential metabolic pathways, including type II fatty acid synthesis (FASII). While the precise mechanism is still under investigation, it is believed that toltrazuril interferes with the function of the apicoplast, potentially by disrupting its biogenesis or key enzymatic activities within it. This leads to downstream effects on parasite development and replication.
Experimental Protocols
The following sections detail the methodologies employed in key experiments that have elucidated the mechanism of action of this compound.
Transcriptome and Metabolome Analysis of Toxoplasma gondii
This protocol outlines the general steps for analyzing the transcriptomic and metabolomic changes in T. gondii following treatment with toltrazuril.[6][10][11][12][13][14][15][16][17][18]
Experimental Workflow:
Methodology:
-
Toxoplasma gondii Culture: Tachyzoites of a suitable strain (e.g., RH) are propagated in a monolayer of host cells (e.g., human foreskin fibroblasts) in appropriate culture medium.
-
Drug Treatment: The infected host cell cultures are treated with a specific concentration of this compound (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). A control group is treated with the vehicle (e.g., DMSO).
-
Parasite Harvesting: Parasites are harvested from the host cells, typically by syringe lysis of the host cells followed by filtration to separate the parasites.
-
RNA Extraction and Sequencing (Transcriptome):
-
Total RNA is extracted from the parasite pellets using a suitable kit.
-
RNA quality and quantity are assessed.
-
An RNA-sequencing library is prepared, which may include steps like poly(A) selection, fragmentation, and cDNA synthesis.
-
The library is sequenced on a high-throughput sequencing platform.
-
The resulting sequence data is analyzed to identify differentially expressed genes between the treated and control groups.
-
-
Metabolite Extraction and Analysis (Metabolome):
-
Metabolites are extracted from the parasite pellets using a solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
The data is processed to identify and quantify the metabolites, and statistical analysis is performed to identify significant changes between the treated and control groups.
-
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
This protocol describes the general procedure for preparing apicomplexan parasites for TEM to observe the ultrastructural changes induced by this compound.[19][20][21][22][23][24]
Experimental Workflow:
Methodology:
-
Sample Preparation: Apicomplexan parasites (e.g., Eimeria tenella sporozoites infecting host cells) are cultured and treated with this compound as described previously.
-
Fixation: The samples are fixed with a primary fixative, typically glutaraldehyde, to preserve the cellular structures. This is followed by post-fixation with osmium tetroxide, which enhances contrast.
-
Dehydration and Embedding: The fixed samples are dehydrated through a graded series of ethanol concentrations and then infiltrated with a resin (e.g., epoxy resin). The samples are then embedded in the resin, which is polymerized by heat.
-
Sectioning and Staining: The resin blocks containing the samples are cut into ultrathin sections (typically 60-90 nm) using an ultramicrotome. The sections are collected on a grid and stained with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.
-
Imaging: The stained sections are then examined using a transmission electron microscope to visualize the ultrastructural details of the parasites and identify any morphological changes induced by the drug treatment.
Assessment of Mitochondrial Dysfunction
Mitochondrial function can be assessed using several methods, including the measurement of oxygen consumption rate (OCR) with a Seahorse XF Analyzer and the determination of mitochondrial membrane potential using fluorescent dyes.[25][26][27][28][29][30][31][32][33]
Experimental Workflow for Seahorse XF Assay:
Methodology for Mitochondrial Membrane Potential:
-
Parasite Preparation: Parasites are treated with this compound as previously described.
-
Staining: The treated and control parasites are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity in the treated parasites compared to the control indicates a loss of mitochondrial membrane potential.
Conclusion
The mechanism of action of this compound against apicomplexan parasites is a complex interplay of biochemical and cellular disruptions. The primary mode of action appears to be the targeted inhibition of pyrimidine biosynthesis, which is essential for parasite replication. This is further compounded by the induction of mitochondrial dysfunction, leading to oxidative stress and autophagy, and the disruption of the vital functions of the apicoplast. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the precise molecular targets of this important class of antiparasitic drugs and for the development of novel therapeutic strategies to combat diseases caused by apicomplexan parasites.
References
- 1. Efficacy of ponazuril in vitro and in preventing and treating Toxoplasma gondii infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ponazuril on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of drugs against Cryptosporidium parvum using a simple in vitro screening method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoccidial efficacy of toltrazuril and halofuginone against Eimeria tenella infection in broiler chickens in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of toltrazuril and ponazuril against experimental Neospora caninum infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toltrazuril inhibits Toxoplasma gondii by potentially targeting pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial drug targets in apicomplexan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nexgenvetrx.com [nexgenvetrx.com]
- 10. Metabolomic Analysis of Toxoplasma gondii Tachyzoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The transcriptome of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The transcriptome of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Needs and Capabilities of Toxoplasma gondii through Combined Computational and Experimental Analysis | PLOS Computational Biology [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Transcriptomic Analysis of Toxoplasma Development Reveals Many Novel Functions and Structures Specific to Sporozoites and Oocysts | PLOS One [journals.plos.org]
- 17. Dual metabolomic profiling uncovers Toxoplasma manipulation of the host metabolome and the discovery of a novel parasite metabolic capability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative studies of Toxoplasma gondii transcriptomes: insights into stage conversion based on gene expression profiling and alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. madbarn.com [madbarn.com]
- 20. Mode of action of ponazuril against Toxoplasma gondii tachyzoites in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Real-Time Analysis of Mitochondrial Electron Transport Chain Function in Toxoplasma gondii Parasites Using a Seahorse XFe96 Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tabaslab.com [tabaslab.com]
- 27. Unique Properties of Apicomplexan Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. agilent.com [agilent.com]
- 30. Real-Time Analysis of Mitochondrial Electron Transport Chain Function in Toxoplasma gondii Parasites Using a Seahorse XFe96 Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. research.monash.edu [research.monash.edu]
- 32. The Elusive Mitochondrial Genomes of Apicomplexa: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
In Vitro Activity of Toltrazuril Sulfoxide on Eimeria Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toltrazuril and its primary metabolite, toltrazuril sulfoxide (ponazuril), are broad-spectrum anticoccidial agents with significant activity against various Eimeria species, the causative agents of coccidiosis in livestock and poultry. This technical guide provides an in-depth overview of the in vitro activity of this compound against Eimeria species. It summarizes available quantitative data on its efficacy, details relevant experimental protocols, and visualizes the current understanding of its mechanism of action and experimental workflows.
Introduction
Coccidiosis is a parasitic disease of the intestinal tract of animals, leading to significant economic losses in the agricultural industry. The triazinetrione derivatives, toltrazuril and its active metabolite this compound, are crucial for the control of this disease. Understanding their in vitro activity is paramount for optimizing treatment strategies, managing drug resistance, and developing novel anticoccidial drugs. This compound acts on the intracellular developmental stages of Eimeria, disrupting critical cellular processes and leading to the parasite's demise.[1][2]
Quantitative In Vitro Efficacy of Toltrazuril and its Metabolites
While extensive in vivo efficacy data for toltrazuril and ponazuril exists, specific in vitro IC50 and EC50 values for this compound against various Eimeria species are not widely published. However, studies on the parent compound, toltrazuril, provide valuable insights into its potent in vitro activity.
One study on Eimeria tenella merozoites demonstrated that treatment with 0.5 µg/mL toltrazuril in vitro for up to 4 hours was sufficient to induce significant transcriptional changes, indicating a rapid onset of action.[3] Another study reported that toltrazuril at a concentration of 5 µg/ml reduced the replication of E. tenella in vitro by 95%.
It is important to note that in vitro sensitivity to toltrazuril can vary between different Eimeria strains, with some field isolates showing reduced sensitivity.[4]
Table 1: Summary of In Vitro Efficacy Data for Toltrazuril against Eimeria tenella
| Compound | Eimeria Species | In Vitro Model | Concentration | Effect | Reference |
| Toltrazuril | E. tenella | Merozoite culture | 0.5 µg/mL | Significant transcriptional changes | [3] |
| Toltrazuril | E. tenella | Sporozoite replication assay | 5 µg/mL | 95% reduction in replication |
Mechanism of Action
The precise mechanism of action of this compound is multifaceted, targeting key cellular processes within the Eimeria parasite.
Interference with Pyrimidine Synthesis
Ponazuril is known to inhibit enzymes responsible for pyrimidine synthesis, which are essential for the production of nucleic acids.[1][5] By disrupting this pathway, the drug effectively halts DNA replication and parasite proliferation.
Disruption of the Respiratory Chain
Studies have shown that toltrazuril can inhibit enzymes in the respiratory chain of Eimeria, such as NADH oxidase and fumarate reductase.[3] This interference with mitochondrial respiration leads to a depletion of the parasite's energy supply.
Induction of Oxidative Stress and Autophagy
Transcriptional analysis of Eimeria tenella merozoites treated with toltrazuril revealed an upregulation of redox-related genes and an increase in reactive oxygen species (ROS).[3] This oxidative stress is believed to trigger autophagy, a cellular self-degradation process, ultimately leading to parasite death.
Disruption of Cell Division
Toltrazuril and its sulfoxide metabolite have been observed to interfere with nuclear division in Eimeria schizonts and microgamonts.[3] Transcriptomic data supports this, showing a significant downregulation of cell cycle-related genes following toltrazuril treatment.[3]
Signaling Pathway Involvement
While the complete signaling cascade affected by this compound is still under investigation, transcriptomic analysis of toltrazuril-treated Eimeria tenella merozoites has shown an enrichment of upregulated genes in the small GTPase-mediated signal transduction pathway.[3] Small GTPases are crucial regulators of various cellular processes, including vesicular trafficking, cytoskeletal organization, and cell proliferation. Their disruption likely contributes significantly to the anticoccidial effect of the drug.
Caption: Putative mechanism of action of this compound in Eimeria.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the in vitro cultivation and drug sensitivity testing of Eimeria species.
In Vitro Culture of Eimeria tenella Merozoites
This protocol is adapted from a study investigating the transcriptional response of E. tenella to toltrazuril.[3]
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Eimeria tenella sporulated oocysts
-
This compound (Ponazuril)
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain MDBK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.
-
Sporozoite Excystation: Excyst E. tenella sporozoites from sporulated oocysts using standard procedures involving mechanical grinding and enzymatic digestion.
-
Infection of MDBK cells: Seed MDBK cells in culture plates to form a confluent monolayer. Infect the monolayer with freshly excysted sporozoites.
-
Merozoite Harvest: Harvest second-generation merozoites from the infected cell culture supernatant at the appropriate time post-infection.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Suspend the harvested merozoites in fresh DMEM.
-
Add the desired concentration of this compound (e.g., 0.5 µg/mL) to the merozoite suspension. Use a DMSO-only control.
-
Incubate for the desired time points (e.g., 0, 1, 2, 4 hours).
-
-
Analysis: After incubation, harvest the merozoites for downstream analysis, such as RNA extraction for transcriptomics or viability assays.
Caption: Experimental workflow for in vitro treatment of E. tenella merozoites.
In Vitro Sporozoite Invasion and Replication Assay
This protocol is a generalized procedure for assessing the effect of this compound on sporozoite invasion and intracellular development, often quantified by qPCR.
Materials:
-
Same as in Protocol 4.1
-
DNA extraction kit
-
qPCR machine and reagents
-
Primers specific for Eimeria DNA
Procedure:
-
Cell Culture and Infection: Prepare MDBK cell monolayers in multi-well plates and infect with freshly excysted sporozoites as described in Protocol 4.1.
-
Drug Treatment:
-
Pre-treatment of sporozoites: Incubate sporozoites with different concentrations of this compound for a defined period (e.g., 1 hour) before adding them to the cell monolayer.
-
Post-infection treatment: Add this compound to the culture medium at various time points after infection.
-
-
Sample Collection: At different time points post-infection (e.g., 2, 24, 48 hours), lyse the infected cells and collect the total cellular content.
-
DNA Extraction and qPCR:
-
Extract total DNA from the collected samples.
-
Perform qPCR using primers specific for an Eimeria gene to quantify the amount of parasite DNA. An increase in parasite DNA over time indicates replication.
-
-
Data Analysis: Calculate the percentage of inhibition of invasion (at early time points) and replication (at later time points) by comparing the amount of parasite DNA in treated wells to that in control wells.
Caption: Workflow for sporozoite invasion and replication inhibition assay.
Conclusion
This compound is a potent inhibitor of Eimeria species in vitro. Its mechanism of action is complex, involving the disruption of fundamental cellular processes such as pyrimidine synthesis, mitochondrial respiration, and cell division, as well as the induction of oxidative stress and autophagy. While more quantitative in vitro efficacy data for this compound against a wider range of Eimeria species is needed, the available information and established experimental protocols provide a solid foundation for further research and development in the field of anticoccidial drugs. The continued investigation into the specific signaling pathways affected by this compound will be crucial for understanding its complete mechanism of action and for the development of next-generation coccidiostats.
References
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Toltrazuril Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toltrazuril sulfoxide, the primary metabolite of the broad-spectrum antiprotozoal agent toltrazuril, plays a crucial role in the efficacy and pharmacokinetic profile of the parent drug. A thorough understanding of its physicochemical properties and solubility is paramount for the development of effective drug formulations, analytical methods, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its chemical structure, molecular weight, melting point, and solubility in various solvents. Detailed experimental protocols for the determination of these properties are also presented, alongside a visualization of its metabolic pathway.
Physicochemical Properties
This compound is a triazinetrione derivative formed through the oxidation of toltrazuril. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | [1] |
| Molecular Formula | C₁₈H₁₄F₃N₃O₅S | [1][2] |
| Molecular Weight | 441.38 g/mol | [2][3] |
| CAS Number | 69004-15-5 | [1][2] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | 120.5-122.4 °C | [5] |
| pKa | No experimental data available. The parent compound, toltrazuril, has a predicted pKa of 6.47 ± 0.20. | [6] |
| logP | No experimental data available for this compound. A predicted logP for toltrazuril is 4.4. | [7] |
Solubility Profile
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (Needs sonication) | [4] |
| Water | Sparingly soluble/Insoluble. The parent compound toltrazuril is practically insoluble in water. | [8] |
| Ethanol | Sparingly soluble/Insoluble. The parent compound toltrazuril has a solubility of approximately 1 mg/mL. | [6] |
| Acetonitrile | Soluble (often used as a solvent for analytical standards) | [9] |
| Methanol | No specific data available for this compound. |
Note on Aqueous Solubility: The solubility of triazine derivatives like toltrazuril and its metabolites is known to be pH-dependent. While specific data for this compound is lacking, it is anticipated to have low aqueous solubility, particularly at neutral pH. The parent compound, toltrazuril, requires an alkaline environment (pH 8-10) to dissolve in water, and precipitation can occur at lower pH values.
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.
Workflow for Shake-Flask Solubility Determination:
Caption: A schematic representation of the shake-flask method for solubility determination.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate buffer of a specific pH, ethanol).
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand at the same temperature to permit the undissolved solid to sediment. For fine suspensions, centrifugation may be necessary.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm pore size) to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration, taking into account any dilutions made.
pKa Determination (Potentiometric Titration)
Principle: The pKa of an ionizable compound can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution. The pKa is the pH at which the compound is 50% ionized.
Workflow for pKa Determination by Potentiometric Titration:
Caption: A simplified workflow for determining the pKa of a compound using potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a co-solvent of water and an organic solvent like methanol or DMSO may be necessary due to low aqueous solubility).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point.
logP Determination (Reverse-Phase HPLC Method)
Principle: The logarithm of the partition coefficient (logP) can be estimated from the retention time of a compound on a reverse-phase HPLC column. A linear relationship exists between the logarithm of the capacity factor (log k') and the known logP values of a series of standard compounds.
Workflow for logP Determination by RP-HPLC:
Caption: A workflow illustrating the determination of logP using a reverse-phase HPLC method.
Detailed Protocol:
-
Standard Selection: Choose a series of well-characterized compounds with known logP values that span the expected logP of this compound.
-
Chromatographic Conditions: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Analysis: Inject the standard compounds and this compound onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standard compounds against their known logP values. Perform a linear regression to obtain the equation of the calibration curve.
-
logP Determination: Using the log k' value of this compound, calculate its logP from the linear regression equation.
Metabolic Pathway
Toltrazuril is metabolized in vivo primarily through oxidation to form this compound, which is then further oxidized to toltrazuril sulfone. Both metabolites are considered active.
Caption: The metabolic conversion of toltrazuril to its sulfoxide and sulfone metabolites.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties and solubility of this compound. While some key experimental values such as pKa and logP are not yet publicly documented, the provided methodologies offer a clear path for their determination. The data and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of drug discovery, formulation, and analytical science, facilitating further research and development of toltrazuril and its metabolites.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Toltrazuril sulfoxide as a primary metabolite of toltrazuril
An In-depth Technical Guide on Toltrazuril Sulfoxide as a Primary Metabolite of Toltrazuril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril is a triazinetrione-based antiprotozoal agent widely utilized in veterinary medicine to control coccidiosis in poultry and other livestock.[1] Its efficacy is not solely dependent on the parent compound but is significantly enhanced by its metabolic transformation within the host animal. Following administration, toltrazuril is rapidly metabolized into this compound, a short-lived intermediary metabolite.[1][2][3] This conversion is critical, as the sulfoxide metabolite itself exhibits potent anticoccidial activity. The subsequent oxidation of this compound leads to the formation of toltrazuril sulfone, another major and more stable metabolite that also contributes to the sustained therapeutic effect of the drug.[4][5][6] A comprehensive understanding of the formation, pharmacokinetics, and quantification of this compound is therefore essential for optimizing treatment protocols and addressing residue considerations in food-producing animals.
Metabolic Pathway
The biotransformation of toltrazuril primarily occurs in the liver, where it undergoes sequential oxidation. The initial and principal metabolic step is the S-oxidation of the parent toltrazuril molecule to form this compound (TZR-SO).[4][5] This metabolite is then further oxidized to form the more persistent toltrazuril sulfone (TZR-SO2).[1][4] This metabolic cascade is crucial for the drug's mechanism of action and its prolonged efficacy.[7]
Caption: Metabolic conversion of toltrazuril to its sulfoxide and sulfone metabolites.
Quantitative Data
The pharmacokinetic profiles of toltrazuril and its metabolites have been characterized in various target animal species. The following tables summarize key quantitative data from pharmacokinetic and residue depletion studies, highlighting the rapid conversion of toltrazuril to this compound and the subsequent formation of toltrazuril sulfone.
Table 1: Plasma Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Broiler Chickens After a Single Oral Dose
| Parameter | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) | Reference |
| Cmax (µg/mL) | 25.2 | Not Reported | Not Reported | [4][7] |
| Tmax (hr) | 4.7 | Not Reported | Not Reported | [4][7] |
| T½ (hr) | 10.7 | 15.3 | 82.9 | [4][7] |
| Data presented as mean values. |
Table 2: Plasma Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Pigs After a Single Oral Dose
| Parameter | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) | Reference |
| Cmax (µg/mL) | 8.18 | Not Reported | Not Reported | [3] |
| Tmax (hr) | 12.0 | Not Reported | Not Reported | [3] |
| T½ (hr) | 68.9 | 53.2 | 245 | [3] |
| Data presented as mean values. |
Table 3: Tissue Residue Concentrations of Toltrazuril and its Metabolites in Suckling Piglets
| Tissue | Toltrazuril | Toltrazuril Sulfone (TZR-SO2) | Reference |
| Liver | Undetectable after 18 days (p.o.) | Still detectable after 36 days | [8] |
| Jejunum | Undetectable after 24 days (i.m.) | Still detectable after 36 days | [8] |
| Study compared oral (p.o.) and intramuscular (i.m.) administration. TZR-SO2 is the major residue. |
Experimental Protocols
The quantification of toltrazuril and its metabolites, including this compound, in biological matrices such as plasma, tissues, and eggs typically involves sophisticated analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[9]
Sample Preparation and Extraction
A robust sample preparation procedure is critical to remove interfering substances from the matrix and concentrate the analytes of interest. A common approach involves liquid-liquid extraction followed by a clean-up step.
Caption: General experimental workflow for the extraction of toltrazuril metabolites.
Detailed Protocol Steps:
-
Homogenization & Weighing: Tissue samples are homogenized, and a precise amount (e.g., 5 g) is weighed into a centrifuge tube.[9]
-
Extraction: An organic solvent, typically acetonitrile, is added to the sample. The mixture is vortexed and sonicated to ensure thorough extraction of the analytes from the matrix.[9]
-
Salting-Out Liquid-Liquid Extraction (SALLE): A salt, such as sodium chloride, is added to induce phase separation between the aqueous and organic layers.[9]
-
Centrifugation: The sample is centrifuged to pellet solid debris and clearly separate the layers.
-
Supernatant Collection: The upper organic layer (acetonitrile) containing the analytes is transferred to a clean tube.
-
Clean-up: An additional clean-up step, such as a liquid-liquid wash with n-hexane, may be performed to remove lipids. The upper n-hexane layer is discarded.[9]
-
Analysis: The final extract is ready for injection into the LC-MS/MS system.
Instrumental Analysis: LC-MS/MS
The separation and detection of toltrazuril and its metabolites are achieved using LC-MS/MS.
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used for separation.[10][11]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with additives like ammonium acetate or formic/acetic acid) is employed.[10][12]
-
Flow Rate: A standard flow rate of 0.5 - 1.0 mL/min is typical.[12]
-
Detection: UV detection can be used, but mass spectrometry offers superior specificity and sensitivity.[10][12]
Typical Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is the most common interface.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for unique product ions generated after fragmentation in the collision cell. This highly specific detection method minimizes matrix interference.
Caption: Logical flow of analyte analysis in an LC-MS/MS system.
Conclusion
This compound is the principal metabolite of toltrazuril, playing a pivotal role in its overall anticoccidial activity. Its formation via S-oxidation is a rapid and extensive process in target species. The subsequent conversion to the highly persistent toltrazuril sulfone metabolite ensures a long duration of action but also necessitates careful consideration of withdrawal periods for food safety. The analytical methodologies, particularly LC-MS/MS, are well-established for the reliable quantification of this compound and other related residues in complex biological matrices. The data and protocols outlined in this guide serve as a critical resource for professionals engaged in veterinary drug development, pharmacokinetic research, and regulatory science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Metabolism of Toltrazuil and Its Major Metabolites after Oral Administration in Broilers [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. actavet.vfu.cz [actavet.vfu.cz]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of toltrazuril and its metabolite, toltrazuril sulfone, in suckling piglets following oral and intramuscular administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Toltrazuril Sulfoxide in Poultry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of toltrazuril sulfoxide, the primary active metabolite of the anticoccidial drug toltrazuril, in poultry. This document delves into the pharmacokinetics, mechanism of action, metabolism, efficacy, and safety of toltrazuril and its metabolites, presenting key data in a structured format to facilitate research and development in poultry health.
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. Toltrazuril, a triazinetrione derivative, is a widely used anticoccidial agent for the control of this disease.[1] Following administration, toltrazuril is metabolized into two main active metabolites: this compound (TZR-SO) and toltrazuril sulfone (TZR-SO2).[2] this compound is considered the principal active metabolite responsible for the drug's therapeutic efficacy. Understanding the pharmacological profile of this compound is therefore critical for optimizing treatment protocols, ensuring food safety, and mitigating the development of drug resistance.
Metabolism of Toltrazuril
Toltrazuril undergoes rapid and extensive metabolism in poultry. The primary metabolic pathway involves the oxidation of the parent compound, toltrazuril, into this compound (TZR-SO). This is followed by a slower oxidation of TZR-SO to toltrazuril sulfone (TZR-SO2).[3] This metabolic conversion is a critical aspect of the drug's activity, as the metabolites are pharmacologically active.
Figure 1: Metabolic pathway of toltrazuril in poultry.
Pharmacokinetics
The pharmacokinetic profile of toltrazuril and its metabolites has been investigated in broiler chickens. Following oral administration, toltrazuril is well absorbed and rapidly converted to its sulfoxide and sulfone metabolites.
Table 1: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Broiler Chickens Following a Single Oral Administration
| Parameter | Toltrazuril (TZR) | This compound (TZR-SO) | Toltrazuril Sulfone (TZR-SO2) | Dosage | Reference |
| Cmax (µg/mL) | 16.4 ± 2.0 | - | - | 10 mg/kg | [4] |
| 25.2 ± 1.5 | - | - | 20 mg/kg | [4] | |
| Tmax (h) | 5.0 | - | - | 10 mg/kg | [4] |
| 4.7 | - | - | 20 mg/kg | [4] | |
| Elimination Half-Life (t½) (h) | 10.6 | 14.8 | 80.3 | 10 mg/kg | [5] |
| 10.7 | 15.3 | 82.9 | 20 mg/kg | [5] |
Table 2: Pharmacokinetic Parameters of Toltrazuril in Broiler Chickens Following Repeated Oral Administration (7 mg/kg for 2 consecutive days)
| Parameter | First Dose | Second Dose | Reference |
| Cmax (µg/mL) | 6.56 ± 1.26 | 6.70 ± 0.60 | [6][7] |
| Tmax (h) | 2.56 ± 0.16 | 2.52 | [6][7] |
| Elimination Half-Life (t½β) (h) | 14.92 | 16.19 | [6][7] |
| Mean Residence Time (MRT) (h) | 21.33 | 23.14 | [6][7] |
Mechanism of Action
Toltrazuril and its active metabolites, including this compound, exert their anticoccidial effect by disrupting crucial intracellular processes within the Eimeria parasite. The primary mechanisms of action include:
-
Interference with Nuclear Division: Toltrazuril disrupts the division of the parasite's nucleus, thereby inhibiting its replication and maturation.[8] This affects both schizogony and gametogony stages of the parasite's life cycle.[1]
-
Mitochondrial Dysfunction: The drug interferes with the activity of the mitochondria, which are essential for the parasite's respiratory metabolism.[8] This impairment of energy production ultimately leads to the parasite's death.
-
Swelling of Endoplasmic Reticulum and Golgi Apparatus: Treatment with toltrazuril leads to swelling of the endoplasmic reticulum and Golgi apparatus, and changes in the perinuclear space of the parasite.
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Toltrazuril: A Technical Guide to Sulfoxide Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of toltrazuril sulfoxide, a key metabolite of the anticoccidial drug toltrazuril. This document details the enzymatic processes involved, presents quantitative pharmacokinetic data across various species, and outlines the experimental protocols used to elucidate this metabolic transformation.
Introduction to Toltrazuril Metabolism
Toltrazuril, a triazinetrione derivative, is a widely used veterinary drug for the prevention and treatment of coccidiosis in poultry and livestock. Following administration, toltrazuril undergoes significant metabolism, primarily through oxidation, to form two major metabolites: this compound (TZR-SO) and toltrazuril sulfone (TZR-SO2).[1][2][3] The initial and rate-limiting step in this pathway is the conversion of toltrazuril to this compound. Understanding this metabolic step is crucial for evaluating the drug's efficacy, pharmacokinetics, and potential for drug-drug interactions.
The Enzymatic Pathway of Toltrazuril Sulfoxidation
The metabolic conversion of toltrazuril to its sulfoxide form is a critical step that influences the drug's overall pharmacokinetic profile. This biotransformation is primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs).
Role of Cytochrome P450 Enzymes
In vitro studies utilizing rat liver microsomes have demonstrated that the S-oxygenation of toltrazuril is mediated by cytochrome P450 enzymes. Specifically, research points to the involvement of the CYP3A subfamily of enzymes in this oxidative reaction.[4] These enzymes are abundantly expressed in the liver and are responsible for the metabolism of a wide range of xenobiotics. The subsequent oxidation of this compound to toltrazuril sulfone is also catalyzed by CYP enzymes, with the CYP3A subfamily again playing a predominant role.[1][4]
While the involvement of CYPs is well-established, the potential contribution of another class of enzymes, the flavin-containing monooxygenases (FMOs), to toltrazuril sulfoxidation has not been extensively investigated in the available literature. FMOs are also capable of catalyzing the oxidation of sulfur-containing compounds.
The metabolic pathway can be visualized as a two-step oxidation process:
Quantitative Pharmacokinetic Data
The metabolism of toltrazuril to its sulfoxide and sulfone metabolites has been characterized in several animal species. The following tables summarize key pharmacokinetic parameters for toltrazuril and its metabolites following oral administration.
Table 1: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Pigs
| Parameter | Toltrazuril (10 mg/kg) | This compound (10 mg/kg) | Toltrazuril Sulfone (10 mg/kg) | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) |
| Cmax (µg/mL) | 4.24 | - | - | 8.18 | - | - |
| Tmax (h) | 15.0 | - | - | 12.0 | - | - |
| t½ (h) | 48.7 | 51.9 | 231 | 68.9 | 53.2 | 245 |
Data from Lim et al. (2010)[3]
Table 2: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Rabbits
| Parameter | Toltrazuril (10 mg/kg) | This compound (10 mg/kg) | Toltrazuril Sulfone (10 mg/kg) | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) |
| Cmax (µg/mL) | 30.2 ± 1.5 | 8.9 ± 1.3 | 14.7 ± 3.9 | 39.4 ± 1.2 | 12.5 ± 3.9 | 24.9 ± 8.74 |
| Tmax (h) | 20.0 ± 6.9 | 20.0 ± 6.9 | 96.0 ± 0.0 | 28.0 ± 6.9 | 20.0 ± 6.9 | 112.0 ± 6.9 |
| t½ (h) | 52.7 ± 3.6 | 56.1 ± 10.7 | 76.7 ± 7.5 | 56.7 ± 1.9 | 68.8 ± 12.5 | 82.3 ± 12.6 |
Data from Kim et al. (2010)[2]
Table 3: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Broiler Chickens
| Parameter | Toltrazuril (10 mg/kg) | This compound (10 mg/kg) | Toltrazuril Sulfone (10 mg/kg) | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) |
| Cmax (µg/mL) | 16.4 | - | - | 25.2 | - | - |
| Tmax (h) | 5.0 | - | - | 4.7 | - | - |
| t½ (h) | 10.6 | 14.8 | 80.3 | 10.7 | 15.3 | 82.9 |
Data from Kim et al. (2013)[5]
Table 4: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Goats (20 mg/kg)
| Parameter | Toltrazuril | This compound | Toltrazuril Sulfone |
| Cmax (µg/mL) | 42.20 | 10.98 | 27.00 |
| Tmax (h) | 48.00 | - | - |
| t½ (h) | 64.07 | 55.66 | 73.13 |
Data from a study in non-pregnant goats[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic pathway of toltrazuril to its sulfoxide form.
In Vivo Pharmacokinetic Studies
These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of toltrazuril and its metabolites in a living organism.
Experimental Workflow for In Vivo Pharmacokinetic Studies:
Detailed Protocol for Plasma Sample Analysis by HPLC:
-
Sample Preparation:
-
To 100 µL of plasma, add 1 mL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 173 x g for 10 minutes.[1]
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of acetonitrile.[1]
-
-
HPLC Conditions:
-
System: Agilent 1200 series or equivalent.[1]
-
Column: C18 reverse-phase column (e.g., LiChrospher RP-18, 5 µm, 250 mm x 4.6 mm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and water.[6]
-
Flow Rate: 1.4 mL/min.[6]
-
Detection: UV detector set at 244 nm.[6]
-
Injection Volume: 100 µL.[1]
-
In Vitro Metabolism Studies Using Liver Microsomes
In vitro studies with liver microsomes are instrumental in identifying the specific enzymes responsible for a drug's metabolism and in determining the kinetic parameters of the metabolic reactions.
Experimental Workflow for In Vitro Metabolism Studies:
Detailed Protocol for In Vitro Toltrazuril Metabolism Assay:
-
Incubation Mixture Preparation (per reaction):
-
Phosphate buffer (100 mM, pH 7.4)
-
Liver microsomes (e.g., rat, human; final protein concentration 0.5-1.0 mg/mL)
-
Toltrazuril (dissolved in a suitable solvent like DMSO, final concentration to be varied for kinetic studies)
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding a solution of NADPH (final concentration ~1 mM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of toltrazuril and its sulfoxide metabolite using a validated HPLC or LC-MS/MS method as described in section 4.1.
-
-
Enzyme Inhibition Studies (for identifying specific CYPs):
-
To identify the specific CYP isozymes involved, parallel incubations can be performed in the presence of known selective inhibitors of different CYP families (e.g., ketoconazole for CYP3A). A significant reduction in the formation of this compound in the presence of a specific inhibitor would indicate the involvement of that CYP isozyme.
-
Conclusion
The metabolism of toltrazuril to this compound is a primary metabolic pathway mediated predominantly by the cytochrome P450 enzyme system, with the CYP3A subfamily playing a key role. This initial oxidative step is crucial in the overall pharmacokinetic profile of the drug and its subsequent conversion to the active sulfone metabolite. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and veterinary medicine, facilitating further investigation into the metabolism and disposition of this important anticoccidial agent.
References
- 1. Stereoselective S-oxygenation of an aryl-trifluoromethyl sulfoxide to the corresponding sulfone by rat liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma disposition of toltrazuril and its metabolites, this compound and toltrazuril sulfone, in rabbits after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Exploratory Studies on the Antiprotozoal Spectrum of Toltrazuril Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toltrazuril and its primary active metabolite, toltrazuril sulfoxide (ponazuril), are broad-spectrum antiprotozoal agents with significant activity against a wide range of apicomplexan parasites. This technical guide provides an in-depth overview of the antiprotozoal spectrum of this compound, presenting key quantitative data from various in vitro and in vivo exploratory studies. Detailed experimental protocols for the assessment of anti-protozoal efficacy are outlined to facilitate the replication and extension of these seminal studies. Furthermore, this guide visualizes the proposed mechanism of action and representative experimental workflows using the DOT language for clear, structured comprehension.
Introduction
Toltrazuril is a triazinetrione derivative developed for the control of coccidiosis in poultry and livestock.[1][2] Following administration, toltrazuril is metabolized into this compound and toltrazuril sulfone, with the former being a major and active metabolite.[3] Toltrazuril and its metabolites exhibit a broad spectrum of activity against various intracellular protozoan parasites, making them crucial therapeutic agents in veterinary medicine.[4][5] The mechanism of action is primarily attributed to the disruption of critical metabolic pathways in the parasite, including the respiratory chain and pyrimidine synthesis, ultimately leading to the parasite's death.[6][7] This guide focuses on the antiprotozoal efficacy of this compound, summarizing the existing data and methodologies for its evaluation.
Antiprotozoal Spectrum and Efficacy: Quantitative Data
The following tables summarize the quantitative data on the efficacy of toltrazuril and its metabolite, this compound (ponazuril), against various protozoan parasites.
Table 1: In Vitro Efficacy of Toltrazuril and its Metabolites against Apicomplexan Parasites
| Parasite | Drug | Cell Line | Efficacy Metric | Concentration | % Inhibition / Effect | Citation |
| Toxoplasma gondii | Toltrazuril | Human foreskin fibroblast | IC50 | 45.3 ng/mL | 50% inhibition of proliferation | [8] |
| Toxoplasma gondii | Toltrazuril | BeWo (human trophoblastic cells) | - | 12.5 µg/mL | Significant decrease in intracellular parasites | [9][10] |
| Sarcocystis neurona | This compound (Ponazuril) | Bovine turbinate cells | - | 100 ng/mL | 94.4% inhibition of merozoite production | [11] |
| Sarcocystis neurona | This compound (Ponazuril) | Bovine turbinate cells | - | 1,000 ng/mL | 98.5% inhibition of merozoite production | [11] |
| Sarcocystis neurona | Ponazuril | Cell cultures | - | 1.0 µg/mL | >90% inhibition of merozoite production | [12] |
| Sarcocystis neurona | Ponazuril | Cell cultures | - | 5.0 µg/mL | >95% inhibition of merozoite production | [12] |
| Eimeria tenella | Toltrazuril | - | - | 0.5 µg/mL | Altered gene transcription profiles in merozoites | [13][14] |
Table 2: In Vivo Efficacy of Toltrazuril and its Metabolites against Apicomplexan Parasites
| Parasite | Animal Model | Drug | Dosage | Treatment Regimen | Key Findings | Citation |
| Toxoplasma gondii | BALB/c mice | Niclosamide (comparative) | 160, 200, 240 mg/kg·bw | 7 days | 20%, 40%, and 50% survival, respectively | [8] |
| Neospora caninum | Pregnant C57/BL6 mice | Toltrazuril | 52.5 mg/kg body weight/day | 6 consecutive days post-infection | 87% treatment efficacy in reducing pre- and perinatal losses and parasite detection in the brain | [15] |
| Neospora caninum | Congenitally infected newborn C57BL/6 mice | Toltrazuril | 31.25 mg/kg body weight | Three treatments | 54% survival in treated group vs. 30% in placebo group | [16][17] |
| Neospora caninum | Calves | This compound (Ponazuril) | Not specified | One or six consecutive days | Complete abrogation of parasite detectability in brain and other organs | [18] |
| Sarcocystis neurona | Horses | This compound (Ponazuril) | 2.5 or 5 mg/kg | Daily for 28 days post-challenge | Reduced clinical signs; 71% and 40% of horses developed neurologic abnormalities, respectively, compared to 100% in untreated horses | [11] |
Experimental Protocols
In Vitro Susceptibility Assay for Toxoplasma gondii
This protocol is adapted from studies evaluating the efficacy of compounds against T. gondii proliferation in cell culture.[2][8]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Toxoplasma gondii tachyzoites.
Materials:
-
Host cell line (e.g., human foreskin fibroblasts - HFF)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound stock solution (dissolved in DMSO)
-
96-well culture plates
-
Incubator (37°C, 5% CO2) | Assay for parasite viability (e.g., β-galactosidase reporter assay, quantitative PCR)
Procedure:
-
Seed HFF cells into 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic to the host cells (typically <0.5%).
-
Infect the confluent HFF monolayers with T. gondii tachyzoites at a specific multiplicity of infection (MOI).
-
Immediately after infection, remove the inoculum and add the culture medium containing the different concentrations of this compound. Include appropriate controls (untreated infected cells and uninfected cells).
-
Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 48-72 hours).
-
After incubation, quantify the parasite proliferation using a suitable assay.
-
Calculate the percentage of inhibition for each drug concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Murine Model of Congenital Toxoplasmosis
This protocol is based on established murine models for studying congenital toxoplasmosis.[1][19][20][21]
Objective: To evaluate the in vivo efficacy of this compound in preventing vertical transmission and reducing disease severity in a murine model of congenital toxoplasmosis.
Materials:
-
Pregnant mice (e.g., C57BL/6 or Swiss Webster)
-
Toxoplasma gondii (e.g., ME49 strain tissue cysts or tachyzoites)
-
This compound formulation for oral gavage
-
Placebo control
-
Equipment for animal handling, infection, and treatment administration
-
Methods for assessing outcomes (e.g., monitoring maternal and pup survival, PCR for parasite load in maternal and fetal tissues, histopathology)
Procedure:
-
Mate female mice and determine the day of gestation (E0.5).
-
On a specific day of gestation (e.g., E8.5 or E9.5), infect the pregnant dams with T. gondii via an appropriate route (e.g., oral gavage with tissue cysts or intravenous injection of tachyzoites).[20][21]
-
Initiate treatment with this compound at a predetermined dose and schedule. A control group should receive a placebo.
-
Monitor the pregnant dams for clinical signs of disease and pregnancy outcomes (e.g., abortion, stillbirth, live births).
-
After birth, monitor the survival and health of the pups.
-
At a designated time point, euthanize the dams and a subset of pups.
-
Collect maternal and fetal/neonatal tissues (e.g., brain, spleen, placenta) for analysis.
-
Quantify the parasite load in the collected tissues using quantitative PCR.
-
Perform histopathological examination of tissues to assess inflammation and parasite presence.
-
Analyze the data statistically to compare the outcomes between the treated and placebo groups.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed molecular targets of toltrazuril and its metabolites within the apicomplexan parasite.
Caption: Proposed mechanism of action of this compound in apicomplexan parasites.
Experimental Workflow for In Vitro Drug Susceptibility Testing
The following diagram outlines the key steps in an in vitro assay to determine the efficacy of an antiprotozoal compound.
Caption: Workflow for in vitro antiprotozoal drug susceptibility testing.
Experimental Workflow for In Vivo Murine Model of Infection
The following diagram illustrates the general workflow for assessing the efficacy of an antiprotozoal compound in a murine infection model.
Caption: Workflow for in vivo evaluation of antiprotozoal drug efficacy in a murine model.
Conclusion
This compound demonstrates a potent and broad-spectrum activity against a variety of clinically significant apicomplexan parasites. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. Further exploratory studies are warranted to fully elucidate the molecular mechanisms of action and to explore the potential of this compound against a wider range of protozoan pathogens. The standardized methodologies outlined herein will be instrumental in ensuring the comparability and reproducibility of future research in this field.
References
- 1. r-5.org [r-5.org]
- 2. A Systematic Review of In vitro and In vivo Activities of Anti-Toxoplasma Drugs and Compounds (2006–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toltrazuril - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ponazuril.net [ponazuril.net]
- 7. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of toxoplasmosis: Current options and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enrofloxacin and Toltrazuril Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy [frontiersin.org]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Determination of the activity of ponazuril against Sarcocystis neurona in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toltrazuril treatment to control diaplacental Neospora caninum transmission in experimentally infected pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 17. researchgate.net [researchgate.net]
- 18. An explorative study to assess the efficacy of toltrazuril-sulfone (ponazuril) in calves experimentally infected with Neospora caninum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of a murine model of congenital toxoplasmosis and validation of a qPCR assay to assess the parasite load in maternal and fetal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Establishment of a murine model of congenital toxoplasmosis and validation of a qPCR assay to assess the parasite load in maternal and fetal tissues [frontiersin.org]
Methodological & Application
Application Note: Quantification of Toltrazuril Sulfoxide in Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of toltrazuril sulfoxide in plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (Toltrazuril-d3) to ensure accuracy and precision. The method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies in drug development.
Introduction
Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine. Its major metabolite, this compound, is a key analyte for pharmacokinetic and residue analysis.[1][2] A reliable method for quantifying this compound in biological matrices is essential for evaluating the safety and efficacy of the parent drug. This document provides a detailed protocol for its quantification in plasma using HPLC-MS/MS, a technique known for its high sensitivity and selectivity.[1]
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Toltrazuril-d3 (Internal Standard)[3]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Control Plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and toltrazuril-d3 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the toltrazuril-d3 stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (95% Mobile Phase A, 5% Mobile Phase B) and inject into the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][3] |
| Ion Source Temperature | 300°C[1] |
| Desolvation Gas Temp | 400°C[1] |
| Nebulizing Gas Flow | 3.0 L/min[5] |
| Drying Gas Flow | 10.0 L/min[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Data Presentation
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 440.3 | 371.0 | 100 | -40 |
| Toltrazuril-d3 (IS) | 427.0 | 358.0 | 100 | -40 |
Note: The precursor ion for this compound in negative mode is [M-H]⁻.[3] Collision energy may require optimization based on the specific instrument used.
Method Validation
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, and stability.
Table 5: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Key aspects of bioanalytical method validation.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and the use of an isotope-labeled internal standard make this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory setting.
References
Analytical standard for toltrazuril sulfoxide in veterinary drug analysis
Application Notes & Protocols for the Analysis of Toltrazuril Sulfoxide
Audience: Researchers, scientists, and drug development professionals in the veterinary drug analysis field.
Introduction
Toltrazuril is a triazinetrione derivative widely used as a veterinary antiprotozoal drug, particularly against coccidiosis in poultry and livestock. Following administration, toltrazuril is metabolized into two major metabolites: this compound and toltrazuril sulfone. Monitoring the levels of these residues in animal-derived food products is crucial for ensuring food safety and adhering to regulatory limits. Toltrazuril sulfone is often considered the most suitable marker residue for monitoring because it is the major metabolite found in tissues.[1] This document provides detailed application notes and protocols for the analytical determination of this compound, often analyzed alongside toltrazuril and toltrazuril sulfone, using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Toltrazuril
Toltrazuril undergoes oxidation in the animal body to form its primary metabolites, this compound and toltrazuril sulfone. Understanding this metabolic conversion is fundamental for developing analytical methods that can accurately quantify the parent drug and its residues.
Analytical Methodologies
The primary methods for the quantification of this compound in various matrices are reversed-phase high-performance liquid chromatography (RP-HPLC), often with UV detection, and the more sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC methods are suitable for determining toltrazuril and its degradation products in pharmaceutical formulations and can be adapted for residue analysis.
Illustrative HPLC Parameters:
| Parameter | Condition 1 | Condition 2 |
| Column | Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[2] | LiChrospher RP-18 (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v)[2][3] | Acetonitrile : Water (60:40, v/v)[2][3] |
| Flow Rate | 1.4 mL/min[2][3] | 1.4 mL/min[3] |
| Detection | UV at 242 nm[2] | UV at 244 nm[3] |
| Linearity Range | 12.5–75 µg/mL[2] | Not Specified |
| Retention Time | Toltrazuril: 6.17 min; Degradation Product: 8.62 min[2] | Not Specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for residue analysis in complex matrices such as animal tissues, soil, and manure.[4][5]
Illustrative LC-MS/MS Parameters:
| Parameter | Condition for Food Samples[6] | Condition for Environmental Samples[4][5] |
| LC Column | C18 Fused-Core[6] | Not Specified |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Negative Mode[6] | Not Specified |
| MS/MS Transition | Precursor ion from loss of CHF3* for this compound[6] | Not Specified |
| Sample Cleanup | C18 Cartridge[6] | Solid Phase Extraction (SPE) or Pressurized Liquid Extraction[4][5] |
| LOD | 0.5 - 5 µg/kg[6] | Water: 0.06-0.13 ng/L; Soil: 0.01-0.03 ng/g; Manure: 0.22-0.51 ng/g[4][5] |
| Accuracy (Recovery) | Not Specified | Water: 96-123%; Soil: 77-110%[4][5] |
| Precision (RSD) | < 10%[6] | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Animal Tissues
This protocol is a generalized procedure based on common extraction and cleanup techniques for residue analysis.
-
Homogenization: Weigh 1-5 g of the tissue sample (e.g., muscle, liver, fat) and homogenize it.
-
Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample.
-
Vortex or sonicate for 10-15 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (the acetonitrile layer).
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the extracted supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 90:10 v/v) to remove interferences.
-
Elute the analytes (toltrazuril and its metabolites) with 5 mL of acetonitrile or methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Protocol 2: HPLC Analysis of a Pharmaceutical Formulation
This protocol outlines the steps for analyzing toltrazuril in a suspension.
-
Standard Preparation: Prepare a stock solution of toltrazuril reference standard in a suitable solvent like ethanol or a mixture of acetonitrile and water. Prepare a series of working standards by diluting the stock solution to cover the linearity range (e.g., 12.5–75 µg/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the toltrazuril suspension equivalent to a known amount of the active ingredient.
-
Dissolve the sample in the mobile phase (e.g., acetonitrile:water 60:40).
-
Sonciate for 15 minutes to ensure complete dissolution.
-
Dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm filter.
-
-
Chromatographic Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Run the analysis using the parameters outlined in the HPLC methods table (e.g., Eclipse XDB-C18 column, acetonitrile:water (60:40) mobile phase, 1.4 mL/min flow rate, UV detection at 242 nm).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of toltrazuril in the sample by interpolating its peak area from the calibration curve.
-
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound in veterinary drug residue monitoring.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an analytical methodology for the determination of the antiparasitic drug toltrazuril and its two metabolites in surface water, soil and animal manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Toltrazuril Sulfoxide from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril is a triazinetrione-based antiprotozoal agent widely used in veterinary medicine to treat coccidiosis in poultry and other livestock. Following administration, toltrazuril is metabolized in the animal to several compounds, with toltrazuril sulfoxide being one of the major metabolites. Monitoring the residue levels of toltrazuril and its metabolites in edible tissues is crucial for ensuring food safety and adhering to regulatory limits.
Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex matrices such as animal tissues prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of this compound from various tissue samples, ensuring reliable and accurate quantification by downstream analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize quantitative data from various studies on the solid-phase extraction of toltrazuril and its metabolites, including this compound, from different tissue matrices.
Table 1: Recovery Rates of Toltrazuril and its Metabolites Using SPE
| Tissue Type | SPE Cartridge | Analyte | Recovery (%) | Analytical Method | Reference |
| Chicken Muscle | Oasis™ MAX | Toltrazuril | 80 - 110 | UPLC-UV | [1][2] |
| This compound | 80 - 110 | UPLC-UV | [1][2] | ||
| Toltrazuril Sulfone | 80 - 110 | UPLC-UV | [1][2] | ||
| Porcine Muscle | Oasis™ MAX | Toltrazuril | 80 - 110 | UPLC-UV | [1][2] |
| This compound | 80 - 110 | UPLC-UV | [1][2] | ||
| Toltrazuril Sulfone | 80 - 110 | UPLC-UV | [1][2] | ||
| Chicken Liver | Oasis™ MAX | Toltrazuril | 80 - 110 | UPLC-UV | [1][2] |
| This compound | 80 - 110 | UPLC-UV | [1][2] | ||
| Toltrazuril Sulfone | 80 - 110 | UPLC-UV | [1][2] | ||
| Chicken Muscle | C18 | Toltrazuril & Metabolites | >90 | LC-MS/MS | [3][4] |
| Chicken Muscle & Eggs | Silica | Toltrazuril & Metabolites | 90.1 - 105.2 | LC-MS/MS | [5][6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Tissue Type | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Poultry Tissues | LC-MS/MS | - | 1.8 | [7] |
| Chicken & Porcine Tissues | UPLC-UV | 10 - 37.5 | - | [1][2] |
| Food Samples | LC-MS/MS (H-SRM) | 0.5 - 5 | - | [3][4] |
| Chicken Muscle & Eggs | LC-MS/MS | 0.3 | 1 | [5][6] |
Experimental Protocols
This section details a general methodology for the solid-phase extraction of this compound from animal tissues, compiled from established methods.[1][2][3][4][5][6]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Ethyl Acetate, Methanol (MeOH), n-Hexane, Water (HPLC grade or higher)
-
Reagents: Formic Acid, Ammonium Acetate, Sodium Chloride (NaCl), Anhydrous Magnesium Sulfate (MgSO₄)
-
SPE Cartridges: Oasis™ MAX (Mixed-Mode Anion Exchange), C18, or Silica cartridges
-
Internal Standard: A deuterated analog of toltrazuril is recommended for LC-MS/MS analysis.
-
Equipment: Homogenizer, Centrifuge, Vortex mixer, SPE manifold, Nitrogen evaporator.
Experimental Workflow Diagram
References
- 1. Toltrazuril - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Immunological studies on the effects of toltrazuril and neem extract in broiler chickens suffering from coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toltrazurilshop.com [toltrazurilshop.com]
Application Notes and Protocols for the Separation of Toltrazuril and its Metabolites by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of the coccidiostat toltrazuril and its primary metabolites, toltrazuril sulfoxide and toltrazuril sulfone (ponazuril), using liquid chromatography. The protocols are designed for analyzing residues in various biological matrices and are adaptable for research, drug metabolism studies, and quality control purposes.
Introduction
Toltrazuril is a triazine-based antiprotozoal agent widely used in veterinary medicine to control coccidiosis in poultry and livestock.[1][2] Following administration, toltrazuril is metabolized in the animal body into two major active metabolites: this compound and toltrazuril sulfone. The parent drug and its metabolites can persist as residues in edible tissues, eggs, and plasma.[3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues to ensure food safety and for pharmacokinetic studies.[2][5]
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the preferred methods for the simultaneous determination of toltrazuril and its metabolites due to their high selectivity and sensitivity.[4][6] These methods allow for the effective separation and quantification of the parent compound and its metabolites from complex biological matrices.
Metabolic Pathway of Toltrazuril
Toltrazuril undergoes oxidation to form this compound, which is further oxidized to toltrazuril sulfone. This metabolic conversion is a key consideration in residue analysis and pharmacokinetic assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of toltrazuril and its metabolites after oral and parenteral administration of novel oil-based suspension based on micro-environmental pH-modifying solid dispersion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actavet.vfu.cz [actavet.vfu.cz]
- 6. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Toltrazuril Sulfoxide as a Biomarker for Toltrazuril Exposure
Application: Pharmacokinetic and Residue Analysis
Audience: Researchers, scientists, and drug development professionals.
Keywords: Toltrazuril, Toltrazuril Sulfoxide, Biomarker, Pharmacokinetics, LC-MS/MS, HPLC
Introduction
Toltrazuril is a triazine-based antiprotozoal agent widely used in veterinary medicine to treat and control coccidiosis in various animal species.[1][2][3][4] Following administration, toltrazuril is metabolized into two major metabolites: this compound (TZR-SO) and toltrazuril sulfone (TZR-SO2).[1][2][5][6] this compound is a short-lived intermediary metabolite that is further oxidized to the more stable and persistent toltrazuril sulfone.[1][2][5] Due to its direct and rapid formation from the parent drug, the detection and quantification of this compound can serve as a reliable biomarker for recent exposure to toltrazuril. This application note provides detailed protocols for the analysis of this compound in biological matrices and summarizes key pharmacokinetic data.
Metabolic Pathway of Toltrazuril
Toltrazuril undergoes oxidation to form this compound, which is then further oxidized to toltrazuril sulfone.[6][7] Toltrazuril sulfone also possesses antiprotozoal activity.[5][6]
Quantitative Data
The following tables summarize the pharmacokinetic parameters of toltrazuril and its metabolites in various species after a single oral administration.
Table 1: Pharmacokinetic Parameters of Toltrazuril (TZR) and this compound (TZR-SO) in Pigs
| Parameter | 10 mg/kg Dose | 20 mg/kg Dose | Reference |
| Toltrazuril (TZR) | |||
| Cmax (µg/mL) | 4.24 | 8.18 | [1][2] |
| Tmax (hr) | 15.0 | 12.0 | [1][2] |
| t½ (hr) | 48.7 | 68.9 | [1][2] |
| This compound (TZR-SO) | |||
| t½ (hr) | 51.9 | 53.2 | [1][2] |
Table 2: Pharmacokinetic Parameters of Toltrazuril (TZR) and its Metabolites in Rabbits
| Parameter | 10 mg/kg Dose | 20 mg/kg Dose | Reference |
| Toltrazuril (TZR) | |||
| Cmax (µg/mL) | 30.2 ± 1.5 | 39.4 ± 1.2 | [8] |
| Tmax (hr) | 20.0 ± 6.9 | 28.0 ± 6.9 | [8] |
| t½ (hr) | 52.7 ± 3.6 | 56.7 ± 1.9 | [8] |
| This compound (TZR-SO) | |||
| Cmax (µg/mL) | 8.9 ± 1.3 | 12.5 ± 3.9 | [8] |
| Tmax (hr) | 20.0 ± 6.9 | 20.0 ± 6.9 | [8] |
| t½ (hr) | 56.1 ± 10.7 | 68.8 ± 12.5 | [8] |
Table 3: Pharmacokinetic Parameters of Toltrazuril Metabolites in Goats (20 mg/kg Dose)
| Parameter | Non-pregnant | Pregnant | Reference |
| This compound (TZR-SO) | |||
| Cmax (µg/mL) | 10.98 | - | [5] |
| Detectable Until | 12 days | 16 days | [5] |
| Toltrazuril Sulfone (TZR-SO2) | |||
| Cmax (µg/mL) | 27.00 | - | [5] |
| Tmax (hr) | 168.00 | - | [5] |
| Detectable Until | 30 days | 35 days | [5] |
Experimental Protocols
Protocol 1: Analysis of this compound in Plasma by LC-MS/MS
This protocol describes the determination of toltrazuril and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
1. Sample Preparation
1.1. To 100 µL of plasma sample, add an internal standard solution. 1.2. Perform protein precipitation by adding 400 µL of acetonitrile. 1.3. Vortex mix the sample for 5 minutes. 1.4. Centrifuge at 1,000 x g for 10 minutes. 1.5. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. 1.6. Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions
-
LC Column: C18 Fused-Core column.[9]
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., acetonitrile and water with additives).
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode or Electrospray Ionization (ESI) in negative mode.[9][11]
-
MS/MS Detection: Highly Selective Selected Reaction Monitoring (H-SRM) is recommended for improved sensitivity and selectivity.[9][10] The precursor ion for this compound can be derived from the loss of CHF3.[9][10]
3. Quantification
3.1. Construct a calibration curve using matrix-matched standards. 3.2. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of this compound in Tissues by HPLC-UV
This protocol is suitable for the determination of toltrazuril and its metabolites in tissue samples using High-Performance Liquid Chromatography with UV detection.[12]
1. Sample Preparation
1.1. Homogenize a known weight of the tissue sample. 1.2. Perform extraction with a suitable solvent, such as ethyl acetate.[11] 1.3. For fatty tissues, a cleanup step using Gel Permeation Chromatography (GPC) may be necessary.[11] 1.4. Alternatively, a simple cleanup can be performed using a C18 solid-phase extraction (SPE) cartridge.[9] 1.5. Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
2. HPLC-UV Conditions
-
HPLC Column: C18 Kinetec column (e.g., 2.6 µm, 4.6 × 100 mm).[12]
-
Mobile Phase: An isocratic mobile phase of 5 mM ammonium acetate containing 1% acetic acid: acetonitrile (52:48, v/v) can be used.[12]
-
Flow Rate: 1 mL/min.[12]
-
Injection Volume: 60 µL.[12]
-
UV Detection: 248 nm.[12]
3. Quantification
3.1. Prepare a calibration curve from fortified tissue samples. 3.2. The concentration of this compound is determined by comparing its peak area in the sample chromatogram to the calibration curve.
Conclusion
The quantification of this compound provides a direct and reliable method for assessing recent exposure to toltrazuril. The protocols outlined in this application note offer robust and sensitive methods for the analysis of this key metabolite in various biological matrices. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, selectivity, and the available instrumentation. For regulatory purposes and trace-level detection, LC-MS/MS is the preferred method.
References
- 1. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Toltrazuril and Its Metabolites, this compound and Toltrazuril Sulfone, after a Single Oral Administration to Pigs [jstage.jst.go.jp]
- 3. Pharmacokinetics of Toltrazuril and Its Metabolites, this compound and Toltrazuril Sulfone, after a Single Oral Administration to Pigs [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. actavet.vfu.cz [actavet.vfu.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasma disposition of toltrazuril and its metabolites, this compound and toltrazuril sulfone, in rabbits after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Toltrazuril Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toltrazuril and its primary active metabolite, toltrazuril sulfoxide (ponazuril), are broad-spectrum antiprotozoal agents with proven efficacy against various apicomplexan parasites. These compounds are widely used in veterinary medicine to treat and control coccidiosis and other protozoal infections in livestock and companion animals.[1][2] In vitro cell culture assays are indispensable tools for the initial screening and characterization of anticoccidial compounds, offering a more rapid and cost-effective alternative to in vivo studies.[3] This document provides detailed application notes and protocols for conducting in vitro cell culture assays to evaluate the efficacy of this compound against key apicomplexan parasites, including Eimeria tenella, Neospora caninum, and Sarcocystis neurona.
Mechanism of Action
Toltrazuril and its metabolites interfere with critical metabolic pathways within the parasite. The primary modes of action include:
-
Disruption of the Respiratory Chain: Toltrazuril and its sulfone metabolite are known to inhibit the mitochondrial electron transport chain, a crucial pathway for energy production in the parasite.[4][5] This inhibition leads to a collapse of the mitochondrial membrane potential.[4]
-
Inhibition of Pyrimidine Synthesis: These compounds also target the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleic acids and vital for parasite replication.[6][7]
-
Structural Damage: Treatment with toltrazuril has been shown to cause significant structural damage to intracellular parasite stages, including swelling of the endoplasmic reticulum and Golgi apparatus, and disruption of nuclear division.
Below is a diagram illustrating the proposed mechanism of action of this compound on apicomplexan parasites.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of toltrazuril and this compound (ponazuril) against various apicomplexan parasites.
Table 1: In Vitro Efficacy of Toltrazuril and Ponazuril against Neospora caninum
| Compound | Host Cell Line | Assay Type | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) | Reference |
| Toltrazuril | HFF | Growth Inhibition | 30.3 ± 2.0 | ~71.2 | Not Reported | [8] |
| Ponazuril | HFF | Growth Inhibition | 33.3 ± 4.1 | ~75.5 | Not Reported | [8] |
HFF: Human Foreskin Fibroblasts
Table 2: In Vitro Efficacy of Ponazuril against Sarcocystis neurona
| Compound | Host Cell Line | Concentration (µg/mL) | % Inhibition of Merozoite Production | Reference |
| Ponazuril | Not Specified | 1.0 | >90% | [9] |
| Ponazuril | Not Specified | 5.0 | >95% | [9] |
Table 3: Cytotoxicity of a Test Compound on Host Cells
| Compound | Host Cell Line | CC50 (µM) | Reference |
| TAK-632 | HFF | 38.34 ± 1.465 | [8] |
| Melittin | MDBK | ~5.26 | [10] |
This table is provided as an example of how cytotoxicity data is presented. Specific CC50 values for this compound on these cell lines were not found in the literature reviewed. A protocol for determining the CC50 is provided below.
Experimental Protocols
The following section provides detailed protocols for key in vitro assays to assess the efficacy of this compound.
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but soluble in dimethyl sulfoxide (DMSO).[11][12]
-
Materials:
-
This compound (ponazuril) powder
-
Sterile, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[11]
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]
-
Always include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in all experiments.
-
The workflow for preparing the stock solution is illustrated below.
Protocol 1: Eimeria tenella Sporozoite Invasion and Development Assay
This protocol is adapted from methodologies described for Eimeria tenella in vitro culture.[3][13][14][15]
-
Materials:
-
Cell culture medium: DMEM supplemented with 5-10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[15]
-
Eimeria tenella sporulated oocysts
-
This compound stock solution
-
24-well cell culture plates
-
Reagents for DNA extraction and qPCR
-
Procedure:
-
Cell Culture:
-
Seed MDBK cells into 24-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.[3]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Parasite Preparation:
-
Excyst E. tenella sporozoites from sporulated oocysts using standard procedures (e.g., glass bead grinding followed by incubation in excystation medium).
-
Purify the sporozoites from oocyst and sporocyst debris.
-
-
Infection and Treatment:
-
Once the MDBK cell monolayer is confluent, replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Add freshly excysted sporozoites to each well at a defined multiplicity of infection (MOI).[15]
-
Incubate the infected plates at 41°C in a 5% CO₂ atmosphere.[3]
-
-
Assessment of Invasion and Development:
-
Invasion (e.g., 24 hours post-infection):
-
Wash the monolayers gently with PBS to remove non-invaded sporozoites.
-
Lyse the cells and extract total DNA.
-
Quantify the number of intracellular parasites using qPCR targeting a specific E. tenella gene.
-
-
Development (e.g., 48-96 hours post-infection):
-
At various time points, lyse the cells and extract total DNA.
-
Quantify parasite DNA using qPCR to assess the extent of replication.
-
Alternatively, parasite development can be monitored microscopically if using a fluorescently labeled parasite strain.
-
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of invasion and development for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
The experimental workflow for the Eimeria tenella assay is depicted below.
Protocol 2: Neospora caninum Tachyzoite Proliferation Assay
This protocol is based on established methods for the in vitro culture and drug sensitivity testing of Neospora caninum.[8][17][18][19]
-
Materials:
-
Cell culture medium: DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Neospora caninum tachyzoites (e.g., NC-1 strain)
-
This compound stock solution
-
96-well or 24-well cell culture plates
-
Reagents for a suitable proliferation assay (e.g., luciferase-based assay for engineered parasites, or DNA quantification by qPCR)[8]
-
Procedure:
-
Cell Culture:
-
Seed HFF cells into the desired plate format to achieve a confluent monolayer.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Infection:
-
Harvest fresh N. caninum tachyzoites from a heavily infected culture flask.
-
Infect the confluent HFF monolayers with tachyzoites at a low MOI.
-
-
Treatment:
-
After a few hours to allow for parasite invasion, replace the medium with fresh medium containing serial dilutions of this compound (and a vehicle control).
-
-
Assessment of Proliferation:
-
Data Analysis:
-
Normalize the proliferation in treated wells to that of the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
-
-
The workflow for the Neospora caninum proliferation assay is outlined below.
Protocol 3: Sarcocystis neurona Merozoite Development Assay
This protocol is derived from methods used for the in vitro cultivation of Sarcocystis neurona.[20][21][22]
-
Materials:
-
Procedure:
-
Cell Culture:
-
Maintain a continuous culture of BT cells.
-
Seed BT cells into new flasks or plates to establish a fresh monolayer.
-
-
Infection and Treatment:
-
Harvest S. neurona merozoites from a mature culture.
-
Inoculate the BT cell monolayers with the merozoites.
-
After allowing for parasite entry, add fresh medium containing different concentrations of this compound.
-
-
Assessment of Development:
-
Incubate the cultures at 37°C with 5% CO₂.
-
Monitor the development of schizonts and the production of new merozoites over several days using light microscopy.
-
To quantify the effect of the drug, harvest the merozoites from the supernatant at a specific time point (e.g., 5-7 days post-infection) and count them using a hemocytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of merozoite production for each drug concentration compared to the vehicle control.
-
Determine the IC50 value if a full dose-response is performed.
-
Protocol 4: Host Cell Cytotoxicity Assay (CC50 Determination)
This protocol describes a general method to determine the 50% cytotoxic concentration (CC50) of a compound on a host cell line using an MTT assay.
-
Materials:
-
Host cells (e.g., MDBK, HFF, or BT cells)
-
Appropriate cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cell Seeding:
-
Seed the host cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the drug dilutions (and a vehicle control). Include wells with medium only as a blank.
-
-
Incubation:
-
Incubate the plate for a duration that corresponds to the length of the efficacy assay (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
The workflow for the cytotoxicity assay is shown below.
By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy and cytotoxicity of this compound, providing valuable data for the development of new and improved anticoccidial therapies.
References
- 1. Ponazuril - Wikipedia [en.wikipedia.org]
- 2. ponazuril.net [ponazuril.net]
- 3. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]
- 4. Mitochondrial drug targets in apicomplexan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unique Properties of Apicomplexan Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Madin-Darby bovine kidney (MDBK) cells are a suitable cell line for the propagation and study of the bovine poxvirus lumpy skin disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of luciferase-expressing Neospora caninum and drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the activity of ponazuril against Sarcocystis neurona in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. In vitro inhibition of Eimeria tenella sporozoite invasion into host cells by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellosaurus cell line MDBK (CVCL_0421) [cellosaurus.org]
- 17. Evaluation of the inhibitory effects of emodin on Neospora caninum invasion and proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of Sarcocystis falcatula in cell cultures demonstrates that it is different from Sarcocystis neurona - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. primarilypossums.org [primarilypossums.org]
- 22. In vitro culture and synchronous release of Sarcocystis neurona merozoites from host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Modeling of Toltrazuril Sulfoxide in Swine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of toltrazuril sulfoxide (ponazuril) in swine, a critical metabolite of the anticoccidial drug toltrazuril. The following sections detail the metabolic pathway, experimental protocols for pharmacokinetic studies, and key pharmacokinetic parameters derived from scientific literature.
Introduction
Toltrazuril is a triazine-based antiprotozoal agent widely used for the control of coccidiosis in swine, particularly against Cystoisospora suis. Following oral administration, toltrazuril is metabolized into two primary active metabolites: this compound (TZR-SO, also known as ponazuril) and toltrazuril sulfone (TZR-SO2).[1][2] Understanding the pharmacokinetics of this compound is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. Toltrazuril absorbed from the gut is rapidly converted to the short-lived this compound, which is then metabolized to the more persistent toltrazuril sulfone.[1][2][3] Both metabolites, particularly toltrazuril sulfone, exhibit anticoccidial activity and have long terminal half-lives, contributing to the sustained therapeutic effect of the parent drug.[1][4]
Metabolic Pathway of Toltrazuril in Swine
The metabolic conversion of toltrazuril in swine follows a sequential oxidation process. The parent compound, toltrazuril, is first oxidized to this compound, which is an intermediate metabolite.[1][2] Subsequently, this compound is further oxidized to form toltrazuril sulfone, the major and most persistent metabolite found in plasma and tissues.[1][5]
Experimental Protocols for Pharmacokinetic Studies
The following protocols are synthesized from methodologies described in peer-reviewed studies.[2][6][7][8] These provide a framework for conducting pharmacokinetic evaluations of toltrazuril and its metabolites in swine.
Animal Model and Housing
-
Animals: Healthy male piglets are typically used for these studies.[2] Age can range from 10-14 days for suckling piglets to older pigs depending on the study's objective.[6]
-
Housing: Animals should be housed in individual metabolic cages to allow for the separate collection of urine and feces if excretion studies are part of the protocol.[6] Standard environmental conditions for swine should be maintained.
Drug Administration
-
Formulation: Toltrazuril is commonly administered as a 5% oral suspension.[5]
-
Dosage: Single oral doses typically range from 10 mg/kg to 20 mg/kg body weight.[2][5]
-
Administration: The drug is administered orally (per os, p.o.).[2]
Sample Collection
-
Blood Sampling: Blood samples are collected via venipuncture (e.g., from the jugular vein) into heparinized tubes at predetermined time points.[9]
-
Sampling Schedule: A typical sampling schedule might include pre-dose (0 hours) and multiple post-dose time points, such as 0.5, 1, 2, 4, 6, 8, 12, 15, 24, 48, 72 hours, and continuing for several days to capture the long elimination phase of the metabolites.[2][5][9]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 2500 × g for 10 minutes at 4°C) to separate the plasma, which is then stored at -70°C until analysis.[8][9]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: The concentrations of toltrazuril and its metabolites in plasma are quantified using a validated HPLC method, often with UV or fluorescence detection.[6][8]
-
Sample Preparation: Plasma samples typically undergo a liquid-liquid or solid-phase extraction to isolate the analytes from plasma proteins. For example, ethyl acetate can be used for extraction.[9]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 1% acetic acid) and an organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: Approximately 1.0 mL/min.[8]
-
Detection: UV detector set at a specific wavelength (e.g., 248 nm).[8]
-
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the reference standards.[9] The limit of quantification (LOQ) for toltrazuril and its metabolites in plasma is typically around 0.1 µg/mL.[8]
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound in swine following a single oral administration of toltrazuril.
Table 1: Pharmacokinetic Parameters of this compound after a Single Oral Administration of Toltrazuril to Male Pigs
| Dose of Toltrazuril | Cmax (µg/mL) | Tmax (hours) | t½ (hours) |
| 10 mg/kg | Not Reported | Not Reported | 51.9 |
| 20 mg/kg | Not Reported | Not Reported | 53.2 |
Data sourced from Lim et al. (2010)[2]
Table 2: Plasma Concentrations of this compound after a Single 20 mg/kg Oral Dose of Toltrazuril in Pigs
| Time Post-Dose | Mean Concentration (µg/kg) |
| 12 hours (0.5 day) | 981 |
| 2 to 3 days | ~3200 (plateau) |
| 6 days | 2185 |
| 14 days | 443 |
Data sourced from the European Medicines Agency (EMA) Summary Report (1999)[5]
Note: Direct comparison between studies should be made with caution due to potential differences in experimental design, animal age and breed, and analytical methodologies. The EMA report provides mean concentrations at specific time points rather than calculated Cmax and Tmax values, indicating a plateau in concentration between 2 and 3 days post-administration.[5] The half-life of this compound is noted to be approximately 2.8 days (67.2 hours) in the EMA report.[5]
Conclusion
The pharmacokinetic profile of this compound in swine is characterized by its formation as a transient metabolite following the oral administration of toltrazuril.[1] It is subsequently converted to the longer-lasting toltrazuril sulfone. The persistence of these metabolites in the plasma contributes significantly to the overall and prolonged efficacy of toltrazuril against coccidiosis in pigs.[2] The data and protocols presented here serve as a valuable resource for designing and interpreting pharmacokinetic and pharmacodynamic studies of toltrazuril and its metabolites in swine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Toltrazuril and Its Metabolites, this compound and Toltrazuril Sulfone, after a Single Oral Administration to Pigs [jstage.jst.go.jp]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actavet.vfu.cz [actavet.vfu.cz]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Toltrazuril Sulfoxide in Environmental Water Samples using LC-MS/MS
Introduction
Toltrazuril is a triazinetrione-based veterinary drug used for the prevention and treatment of coccidiosis in poultry and pigs.[1] After administration, it is metabolized into toltrazuril sulfoxide and toltrazuril sulfone.[1][2] The presence of these compounds in environmental water bodies, primarily due to agricultural runoff, is a growing concern. This application note details a robust and sensitive method for the quantification of this compound in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers in environmental science, analytical chemistry, and drug metabolism studies.
Principle
This method involves the extraction and concentration of this compound from water samples using Solid Phase Extraction (SPE). The extracted analyte is then separated and quantified by a highly selective and sensitive LC-MS/MS system. A deuterated analog of toltrazuril can be used as an internal standard to ensure high accuracy.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Toltrazuril-d3 (or other suitable internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
-
Glassware (rinsed with methanol and acetone before use)[5]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound analytical standard in methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v).[6] A typical calibration curve might range from 0.25 to 50 ng/mL.[6]
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., toltrazuril-d3) in methanol.[2]
Sample Collection and Preparation
-
Sample Collection: Collect water samples in clean glass bottles and store them at approximately 4°C until analysis.[5] Allow samples to equilibrate to room temperature before processing.[5]
-
Filtration: If the water sample contains visible particulates, centrifuge the sample and then filter the supernatant through a 0.22 µm syringe filter.[5]
-
Fortification: For quality control and method validation, spike blank water samples with known concentrations of this compound and the internal standard.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., C18) by passing methanol followed by purified water.
-
Load the water sample onto the conditioned cartridge.
-
Wash the cartridge with purified water to remove interfering substances.
-
Elute the analyte with a suitable solvent, such as methanol or acetonitrile.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).[7]
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., a mixture of water and acetonitrile).[7]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., LiChrospher RP-18, 4.6 mm x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) and/or ammonium formate, is commonly used.[2][7]
-
Flow Rate: A typical flow rate is between 0.8 and 1.4 mL/min.[8]
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. Negative ion mode has been shown to provide good results for toltrazuril and its metabolites.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of a specific precursor ion to a product ion for both the analyte and the internal standard.
-
Data Presentation
The following table summarizes the quantitative performance data for the analysis of this compound in water samples, as derived from published literature.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.06 - 0.13 ng/L⁻¹ | [3][4] |
| Limit of Quantification (LOQ) | ~0.2 - 5 ng/L (matrix dependent) | [10] |
| Accuracy (Recovery) | 96 - 123% | [3][4] |
| Precision (RSD) | < 10% | [9] |
| Linearity (r²) | > 0.99 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Logical Relationship of Analytical Steps
Caption: Key Stages of the Analytical Method.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Development of an analytical methodology for the determination of the antiparasitic drug toltrazuril and its two metabolites in surface water, soil and animal manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting matrix effects in toltrazuril sulfoxide LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of toltrazuril sulfoxide.
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect this compound analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to erroneous quantification of this compound residues in complex matrices such as animal tissues, plasma, and eggs.[3][4][5]
2. What are the common causes of matrix effects in this analysis?
The primary causes of matrix effects are endogenous components of the biological matrix that are co-extracted with this compound. These can include:
-
Phospholipids: Abundant in biological membranes, they are a notorious source of ion suppression in ESI-MS.
-
Salts and ions: Can alter the droplet formation and evaporation process in the ion source.
-
Other endogenous molecules: Lipids, proteins, and other small molecules can compete with the analyte for ionization.
3. How can I evaluate the extent of matrix effects in my samples?
The most common method is the post-extraction spike method .[4][6] This involves comparing the signal response of this compound in a pure solvent standard to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The percentage matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Values close to 100% indicate a negligible matrix effect.[7]
4. What are the primary strategies to minimize matrix effects for this compound analysis?
There are three main strategies to combat matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed.[3][8]
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as toltrazuril-d3, is highly recommended.[5][8] Since it has nearly identical chemical and physical properties to this compound, it will experience similar matrix effects, allowing for accurate correction during quantification.[9][10]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent matrix effects across samples.
Troubleshooting Guide
Issue: Poor peak shape and inconsistent retention times for this compound.
| Possible Cause | Troubleshooting Step |
| Matrix Overload on LC Column | - Dilute the sample extract and re-inject. - Improve the sample cleanup procedure to remove more matrix components.[8] - Use a guard column to protect the analytical column. |
| Incompatible Solvent Composition | - Ensure the final extract solvent is compatible with the initial mobile phase to prevent peak distortion. - Perform a solvent exchange step after evaporation if necessary. |
| Column Degradation | - Wash the column with a strong solvent recommended by the manufacturer. - If the problem persists, replace the analytical column. |
Issue: Significant ion suppression is observed.
| Possible Cause | Troubleshooting Step |
| Inadequate Sample Cleanup | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. - Consider using a different SPE sorbent (e.g., silica instead of C18) or a different LLE solvent.[7] - Incorporate a protein precipitation step for plasma or serum samples. |
| Co-elution with Phospholipids | - Modify the chromatographic gradient to better separate this compound from the phospholipid elution zone. - Employ a phospholipid removal SPE cartridge or a divergent flow chromatography technique. |
| High Salt Concentration | - Ensure that any salts used in the extraction procedure are effectively removed during cleanup. - A desalting step may be necessary. |
| Ionization Source Contamination | - Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. |
Issue: Ion enhancement is affecting quantification.
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | - Improve chromatographic separation to isolate the this compound peak from enhancing compounds. - Enhance the selectivity of the sample preparation method. |
| Use of a Suitable Internal Standard | - If not already in use, incorporate a stable isotope-labeled internal standard (toltrazuril-d3) to compensate for the enhancement effect.[5][8] |
Data Presentation
Table 1: Comparison of Matrix Effects with Different Dispersive Solid-Phase Extraction (DSPE) Materials for this compound in Chicken Muscle and Eggs
| Analyte | Matrix | DSPE Material | Average Recovery (%) |
| This compound | Chicken Muscle | C18 | 75.5 - 89.8 |
| This compound | Chicken Muscle | Silica | 90.1 - 98.1 |
| This compound | Eggs | C18 | 75.5 - 89.8 |
| This compound | Eggs | Silica | 90.1 - 98.1 |
Data summarized from a study comparing C18 and silica for cleanup, where higher recovery indicates a lesser matrix effect.[7]
Experimental Protocols
Protocol 1: Sample Preparation using Acetonitrile Extraction and Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from animal tissues.
-
Homogenization: Weigh 1 gram of the homogenized tissue sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of toltrazuril-d3 internal standard solution to the sample.
-
Extraction:
-
Add 5 mL of acetonitrile to the tube.
-
Vortex for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.
-
SPE Cleanup (C18 cartridge):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[3]
-
Protocol 2: Evaluation of Matrix Effect using the Post-Extraction Addition Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample following the chosen sample preparation protocol. Spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into a blank matrix sample before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Toltrazuril Sulfoxide Extraction from Liver Tissue
Welcome to the technical support center for the analysis of toltrazuril sulfoxide in liver tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and quantification of this key metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from liver tissue?
A1: The most prevalent methods involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection.[1][2][3] The choice of method often depends on the required sensitivity, sample throughput, and available equipment.
Q2: Which organic solvents are most effective for the initial extraction?
A2: Acetonitrile and ethyl acetate are commonly used solvents for the extraction of toltrazuril and its metabolites from biological matrices.[1][3] Acetonitrile generally provides good recovery for a broad range of analytes, while ethyl acetate can also be effective but may co-extract more lipid components, potentially leading to higher background interference.[1]
Q3: Why is a clean-up step necessary after the initial extraction?
A3: A clean-up step is crucial to remove interfering substances from the liver tissue matrix, such as fats, proteins, and other endogenous components. These interferences can negatively impact the analytical column, suppress the analyte signal in mass spectrometry, and lead to inaccurate quantification.[1] Common clean-up techniques include SPE and liquid-liquid partitioning.
Q4: What is the role of an internal standard in the analysis?
A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample before processing. It helps to correct for variations in extraction recovery and instrument response, thereby improving the accuracy and precision of the quantification.[1] A deuterated analog of the analyte, such as toltrazuril-d3, is an ideal internal standard.[1]
Troubleshooting Guide
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | Ensure the liver tissue is thoroughly homogenized to a uniform consistency. Inadequate homogenization can trap the analyte within the tissue matrix, preventing efficient extraction. |
| Suboptimal Extraction Solvent | The choice of extraction solvent is critical. While acetonitrile is a good starting point, you may need to experiment with other solvents or mixtures. For example, a mixture of ethyl acetate and acetone has been shown to improve the extraction of toltrazuril and its metabolites in some cases, though it may also increase lipid co-extraction.[1] |
| Insufficient Solvent Volume or Extraction Time | Ensure an adequate solvent-to-tissue ratio is used to allow for proper partitioning of the analyte. Increase the vortexing or shaking time during the extraction step to ensure thorough mixing and sufficient contact between the solvent and the sample. |
| Inefficient Elution from SPE Cartridge | If using solid-phase extraction, the choice of elution solvent and its volume are critical. Ensure the chosen solvent has a strong enough elution strength to displace the analyte from the sorbent. You may need to test different solvents or increase the elution volume. |
High Background Noise or Interferences
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Lipids and Proteins | Liver tissue has a high lipid content, which can be co-extracted with the analyte.[1] Consider adding a defatting step, such as a liquid-liquid partitioning with a non-polar solvent like n-hexane, after the initial extraction. An additional protein precipitation step with an agent like trichloroacetic acid may also be beneficial. |
| Ineffective Clean-up | The clean-up step may not be adequately removing all interfering substances. Re-evaluate your SPE protocol, ensuring the cartridge type, conditioning, loading, washing, and elution steps are optimized for your sample matrix. |
| Contamination from Labware or Reagents | Ensure all glassware and plasticware are scrupulously clean. Use high-purity solvents and reagents to avoid introducing contaminants that can interfere with the analysis. |
Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement and poor peak shape. Improve the clean-up procedure to remove these interfering compounds. |
| Inappropriate Mobile Phase | The composition of the mobile phase is critical for good chromatographic separation. Adjust the ratio of the aqueous and organic components, or the pH of the aqueous phase, to optimize the peak shape and resolution. A gradient elution program is often necessary for complex biological samples.[3] |
| Column Overloading | Injecting too much sample or too high a concentration of the analyte can lead to broad or tailing peaks. Dilute the sample extract before injection. |
| Column Contamination or Degradation | If the column has been used for many injections, it may become contaminated or the stationary phase may degrade. Flush the column with a strong solvent or, if necessary, replace it. |
Data Presentation
Table 1: Comparison of Extraction Solvents for Toltrazuril and its Metabolites
| Extraction Solvent | Average Recovery (%) | Notes |
| Acetonitrile | ~85% | Good overall recovery for toltrazuril and its metabolites.[1] |
| Ethyl Acetate | Variable | Good for some compounds, but can have lower recovery for others.[1] |
| Ethyl Acetate/Acetone (50:50 v/v) | ~80% | Improved extraction for toltrazuril and its metabolites, but may increase co-extraction of lipids.[1] |
Experimental Protocols
General Protocol for Extraction of this compound from Liver Tissue
This protocol is a generalized procedure based on common practices in the literature and should be optimized for your specific experimental conditions.
-
Sample Homogenization:
-
Weigh a known amount of frozen liver tissue (e.g., 1 gram).
-
Add a homogenization buffer (e.g., phosphate-buffered saline) and homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Extraction:
-
To the homogenized tissue, add a measured volume of extraction solvent (e.g., acetonitrile). A common ratio is 3-5 mL of solvent per gram of tissue.
-
Add an internal standard solution (e.g., toltrazuril-d3).[1]
-
Vortex or shake vigorously for a set period (e.g., 15-30 minutes) to ensure thorough extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the tissue debris.
-
-
Clean-up (Option A: Liquid-Liquid Partitioning):
-
Carefully transfer the supernatant to a new tube.
-
Add an equal volume of a non-polar solvent (e.g., n-hexane) to the supernatant.
-
Vortex for 1-2 minutes and then centrifuge to separate the layers.
-
Discard the upper non-polar layer containing the lipids.
-
The lower layer containing the analyte can be evaporated to dryness and reconstituted in the mobile phase for analysis.
-
-
Clean-up (Option B: Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
-
Analysis:
-
Analyze the reconstituted sample using a validated LC-MS/MS or HPLC-UV method.
-
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for common extraction issues.
References
Addressing peak tailing and splitting in toltrazuril sulfoxide chromatography
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of toltrazuril sulfoxide, a key metabolite of the coccidiostat toltrazuril. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in addressing challenges such as peak tailing and peak splitting.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the analysis of this compound?
A1: this compound is commonly analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). A typical method utilizes a C18 stationary phase with a gradient elution. The mobile phase often consists of an aqueous component with an acidic modifier (e.g., formic acid) and an organic component like acetonitrile or methanol.[1][2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, a compound with basic functional groups, is often due to secondary interactions with residual silanol groups on the silica-based column packing.[3] These interactions can be minimized by using an acidic mobile phase to suppress the ionization of the silanol groups. Other potential causes include column overload, a void in the column, or a blocked frit.
Q3: What could be causing my this compound peak to split?
A3: Peak splitting can arise from several factors. If all peaks in your chromatogram are split, it might indicate a problem before the separation, such as a blocked frit or a void at the column inlet.[4] If only the this compound peak is splitting, it could be due to co-elution with an interfering compound, a mismatch between the sample solvent and the mobile phase, or on-column degradation.[4]
Q4: Can the sample preparation method affect the peak shape of this compound?
A4: Yes, the sample preparation method is crucial. A common method for extracting toltrazuril and its metabolites from biological matrices involves extraction with a solvent like acetonitrile followed by a clean-up step, for example, using a C18 solid-phase extraction (SPE) cartridge.[1][5][6] Inadequate clean-up can lead to matrix effects and co-eluting interferences that may cause peak distortion. The final sample solvent should also be compatible with the initial mobile phase to prevent peak shape issues.
Troubleshooting Guides
Addressing Peak Tailing
Peak tailing is a common issue that can compromise the accuracy and precision of quantification. The following guide provides a systematic approach to troubleshooting this problem.
Caption: A flowchart for troubleshooting peak tailing.
| Parameter | Recommended Action | Expected Impact on Tailing Factor (TF) |
| Mobile Phase pH | Lower the pH (e.g., using 0.1% formic acid). | Decrease in TF |
| Column Type | Use a high-purity, end-capped C18 column. | Decrease in TF |
| Sample Concentration | Decrease the amount of analyte injected. | Decrease in TF if column was overloaded |
| Column Temperature | Increase column temperature. | May decrease TF by improving mass transfer |
| Flow Rate | Optimize the flow rate. | Variable impact, optimization needed |
Addressing Peak Splitting
Peak splitting can be a more complex issue to diagnose. The following guide provides a structured approach to identifying and resolving the cause of split peaks.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. actavet.vfu.cz [actavet.vfu.cz]
- 4. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the sensitivity of toltrazuril sulfoxide detection in urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of toltrazuril sulfoxide detection in urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound in urine?
A1: The most common and sensitive method for the quantitative analysis of this compound in urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of trace amounts of the analyte. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be developed for rapid screening purposes, offering high throughput but typically with lower specificity compared to LC-MS/MS.[3][4][5]
Q2: What are the main challenges in accurately detecting this compound in urine?
A2: The primary challenges include the complex nature of the urine matrix, which can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[6][7][8] Low concentrations of the analyte in urine also necessitate highly sensitive detection methods and efficient sample preparation to remove interfering substances.[9]
Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A3: To enhance sensitivity, focus on optimizing three key areas:
-
Sample Preparation: Employ a robust sample preparation method like Solid-Phase Extraction (SPE) to effectively clean up the sample and concentrate the analyte.
-
Chromatographic Separation: Optimize the LC method to achieve good separation of this compound from matrix components.
-
Mass Spectrometry Parameters: Fine-tune the MS parameters, including the ionization source and collision energy, to maximize the signal intensity for this compound. The use of highly selective selected reaction monitoring (H-SRM) can also improve sensitivity and selectivity.[1]
Q4: Are there commercially available antibodies for developing an ELISA for this compound?
A4: While specific commercial ELISA kits for this compound in urine may not be readily available, it is possible to develop a custom immunoassay. This involves synthesizing a this compound hapten, conjugating it to a carrier protein to produce an immunogen, and then generating polyclonal or monoclonal antibodies.[3]
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | 1. Inefficient ionization of this compound. | 1. Optimize the ionization source. Atmospheric Pressure Chemical Ionization (APCI) in negative mode has been shown to be effective for toltrazuril and its metabolites.[1] |
| 2. Poor extraction recovery. | 2. Re-evaluate your sample preparation method. Ensure the SPE cartridge type and elution solvents are appropriate for this compound. | |
| 3. Degradation of the analyte. | 3. Check the stability of this compound in your sample storage and processing conditions. | |
| High Background Noise | 1. Contamination of the LC-MS system. | 1. Flush the LC system and clean the MS ion source. |
| 2. Insufficient sample clean-up. | 2. Improve the sample preparation procedure to remove more matrix components. Consider a multi-step clean-up if necessary. | |
| Poor Peak Shape | 1. Column degradation or contamination. | 1. Use a guard column and ensure proper mobile phase composition. If the column is old, replace it. |
| 2. Inappropriate mobile phase. | 2. Adjust the mobile phase pH and organic solvent composition to improve peak shape. | |
| Inconsistent Results | 1. Matrix effects (ion suppression or enhancement). | 1. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[6][10] |
| 2. Variability in sample preparation. | 2. Ensure consistent execution of the sample preparation protocol for all samples and standards. |
Immunoassay (ELISA) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Color Development | 1. Inactive enzyme conjugate. | 1. Prepare a fresh enzyme conjugate and ensure proper storage conditions. |
| 2. Incorrect antibody concentration. | 2. Optimize the concentrations of both the coating antibody and the enzyme-labeled antibody. | |
| 3. Insufficient incubation times or temperature. | 3. Increase incubation times or optimize the temperature according to the assay protocol. | |
| High Background | 1. Non-specific binding of antibodies. | 1. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) and the number of washing steps. |
| 2. Cross-reactivity of antibodies. | 2. Evaluate the specificity of your antibodies against related compounds. | |
| Poor Reproducibility | 1. Inconsistent coating of microplates. | 1. Ensure uniform coating by carefully controlling the volume and incubation conditions. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and ensure consistent pipetting technique. | |
| 3. Matrix effects from the urine sample. | 3. Optimize the dilution factor for the urine samples to minimize matrix interference. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for toltrazuril and its metabolites from various studies. Note that the matrix and analytical method significantly influence these values.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Toltrazuril and its Metabolites in Urine
| Analyte | Method | LOD | LOQ | Species | Reference |
| Ponazuril (Toltrazuril Sulfone) | HPLC | 0.05 µg/mL | 0.05 µg/mL | Piglet | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Toltrazuril and its Metabolites in Other Matrices
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Toltrazuril | Meat | LC-MS/MS (H-SRM) | 0.5 - 5 µg/kg | - | [1] |
| This compound | Meat | LC-MS/MS (H-SRM) | 0.5 - 5 µg/kg | - | [1] |
| Toltrazuril Sulfone | Meat | LC-MS/MS (H-SRM) | 0.5 - 5 µg/kg | - | [1] |
| Toltrazuril | Chicken Muscle | LC-MS/MS | - | 1 µg/kg | [2] |
| This compound | Chicken Muscle | LC-MS/MS | - | 1 µg/kg | [2] |
| Toltrazuril Sulfone | Chicken Muscle | LC-MS/MS | - | 1 µg/kg | [2] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound in Urine
This protocol is a recommended starting point and should be validated for your specific application.
1. Sample Preparation (Solid-Phase Extraction)
-
Urine Pre-treatment: Centrifuge the urine sample to remove particulates.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove polar interferences.
-
Elution: Elute the this compound and other metabolites with an appropriate organic solvent, such as acetonitrile or methanol. A study on ponazuril in piglet urine used a mixture of 0.2% acetic acid in acetonitrile, followed by a liquid-liquid extraction with dichloromethane.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is typical.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode has been reported to provide good results for toltrazuril and its metabolites.[1]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound would be its deprotonated molecule [M-H]-, and the product ions would be specific fragments generated by collision-induced dissociation.
General Protocol for Development of a Competitive ELISA for this compound
1. Hapten Synthesis and Immunogen Preparation
-
Synthesize a hapten by modifying the this compound molecule to introduce a reactive group suitable for conjugation (e.g., a carboxyl or amino group).
-
Conjugate the hapten to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) to create the immunogen.
2. Antibody Production
-
Immunize animals (e.g., rabbits or mice) with the immunogen to elicit an antibody response.
-
Collect and purify the polyclonal antibodies from the serum or produce monoclonal antibodies using hybridoma technology.
3. Assay Development
-
Coating: Coat a microtiter plate with a capture antibody or with a protein conjugate of the hapten.
-
Competitive Reaction: In separate tubes or in the wells of the microplate, incubate the urine sample (or standard) with a known amount of enzyme-labeled this compound and the specific antibody.
-
Incubation: Transfer the mixture to the coated microtiter plate and incubate to allow competition between the analyte in the sample and the enzyme-labeled analyte for binding to the antibody.
-
Washing and Substrate Addition: Wash the plate to remove unbound components and add a substrate for the enzyme.
-
Detection: Measure the resulting color change using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Visualizations
References
- 1. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets [frontiersin.org]
Technical Support Center: Stability of Toltrazuril Sulfoxide in Biological Samples
This technical support center provides guidance on the stability of toltrazuril sulfoxide in biological samples during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is there specific data on the stability of this compound in biological samples during storage?
A: Currently, there is a lack of publicly available, detailed studies specifically investigating the stability of this compound in various biological matrices (plasma, serum, tissue homogenates) under different storage conditions. Pharmacokinetic studies involving toltrazuril and its metabolites often include brief mentions of sample storage at low temperatures (e.g., -20°C or -70°C), but they do not provide comprehensive stability data, such as degradation rates over extended periods or the effects of freeze-thaw cycles.
Q2: What is a suitable storage temperature for biological samples containing this compound?
A: Based on general guidelines for the storage of drug metabolites in biological samples, it is recommended to store samples at ultra-low temperatures to minimize degradation.[1] For long-term storage, temperatures of -80°C are preferable.[1] While specific data for this compound is unavailable, a study on the closely related metabolite, ponazuril (toltrazuril sulfone), demonstrated good stability in feline plasma when stored at -80°C.[2]
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A: The impact of repeated freeze-thaw cycles on the stability of this compound has not been specifically reported. As a general precaution, it is advisable to minimize the number of freeze-thaw cycles for any biological sample to prevent potential degradation of analytes.[3][4][5][6][7] If multiple analyses from the same sample are anticipated, it is best practice to aliquot the sample into smaller volumes before the initial freezing.
Q4: Is this compound expected to be stable in tissue homogenates?
A: While specific stability data in tissue homogenates is not available, the general principles of sample stability apply. Tissues should be homogenized promptly after collection and stored at -80°C. The presence of endogenous enzymes in tissue homogenates could potentially lead to faster degradation compared to plasma or serum, making ultra-low temperature storage even more critical.
Q5: What is known about the stability of the related metabolite, ponazuril (toltrazuril sulfone)?
A: A study on the stability of ponazuril in feline plasma provides valuable insights. The study found that ponazuril is stable for at least 4 weeks when stored at -80°C with no significant loss of the drug.[2] Minimal loss was observed for up to 12 weeks. This information can serve as a useful reference when designing storage protocols for samples containing toltrazuril metabolites.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or undetectable levels of this compound in stored samples. | Analyte degradation due to improper storage temperature. | Ensure samples are consistently stored at -80°C. Use a temperature-monitored freezer and avoid prolonged periods at higher temperatures during sample handling. |
| Analyte degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use vials before the initial freezing to avoid the need for repeated thawing and freezing of the entire sample. | |
| Inefficient extraction of the analyte from the biological matrix. | Review and optimize the sample extraction protocol. Ensure the chosen solvent and technique are appropriate for this compound. | |
| Inconsistent results between replicate samples. | Non-homogenous sample. | Ensure thorough mixing of the sample after thawing and before taking an aliquot for analysis. |
| Variability in storage conditions between replicates. | Store all replicate samples under identical conditions (same freezer, same location within the freezer if possible). | |
| Suspected degradation during sample collection and initial processing. | Enzymatic degradation before freezing. | Process and freeze samples as quickly as possible after collection. Keep samples on ice during any necessary handling steps before freezing. |
Data Presentation
While specific stability data for this compound is not available, the following table summarizes the stability data for the related metabolite, ponazuril (toltrazuril sulfone) , in feline plasma stored at -80°C. This data is provided as a reference.
Table 1: Stability of Ponazuril in Feline Plasma at -80°C
| Storage Duration (Days) | Mean Percent Loss (0.3 µg/mL) | Mean Percent Loss (7.5 µg/mL) | Mean Percent Loss (15 µg/mL) |
| 7 | 0% | 0% | 0% |
| 14 | 0% | 0% | 0% |
| 21 | 0% | 0% | 0% |
| 28 | 0% | 0% | 0% |
| 35 | < 5% | < 5% | < 5% |
| 42 | < 5% | < 5% | < 5% |
| 49 | < 5% | < 5% | < 5% |
| 56 | < 5% | < 5% | < 5% |
| 63 | < 5% | < 5% | < 5% |
| 70 | < 5% | < 5% | < 5% |
| 77 | ~6% | ~6% | ~6% |
| 84 | ~6% | ~6% | ~6% |
Data adapted from a study on ponazuril stability in feline plasma.[2]
Experimental Protocols
The following is a detailed methodology from the stability study of ponazuril in feline plasma, which can serve as a model for designing a stability study for this compound.
Protocol: Ponazuril Stability in Feline Plasma [2]
-
Preparation of Spiked Plasma Samples:
-
Blank feline plasma was spiked with ponazuril to achieve final concentrations of 0.3, 7.5, and 15 µg/mL.
-
-
Storage:
-
The spiked plasma samples were aliquoted and stored in a freezer at -80°C.
-
-
Analysis Timeline:
-
Samples were analyzed on the day of preparation (Day 0) and then weekly for 12 weeks.
-
-
Sample Extraction:
-
A chloroform extraction method was used to isolate ponazuril from the plasma matrix.
-
-
Analytical Method:
-
The concentration of ponazuril was determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.
-
Visualizations
Experimental Workflow for Sample Stability Assessment
Caption: Workflow for assessing the storage stability of this compound.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis and purification of toltrazuril sulfoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of toltrazuril sulfoxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the oxidation of toltrazuril and its subsequent purification.
Synthesis Phase: Oxidation of Toltrazuril
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Toltrazuril | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. For hydrogen peroxide, ensure it has been stored correctly to maintain its concentration. |
| Insufficient amount of oxidizing agent. | Increase the molar equivalent of the oxidizing agent incrementally. Monitor the reaction closely by TLC or HPLC to avoid over-oxidation. | |
| Low reaction temperature. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress. | |
| Significant Formation of Toltrazuril Sulfone (Over-oxidation) | Excess of oxidizing agent. | Carefully control the stoichiometry of the oxidizing agent. A 1.1 to 1.5 molar equivalent is a common starting point. |
| High reaction temperature or prolonged reaction time. | Perform the reaction at a lower temperature and monitor it frequently. Quench the reaction as soon as the starting material is consumed. | |
| Rapid addition of the oxidizing agent. | Add the oxidizing agent dropwise or in portions to maintain a low concentration in the reaction mixture. | |
| Reaction Stalls Before Completion | Degradation of the oxidizing agent over the course of the reaction. | Add a fresh portion of the oxidizing agent. |
| Poor solubility of toltrazuril. | Ensure toltrazuril is fully dissolved in the chosen solvent before adding the oxidizing agent. Sonication may aid dissolution. |
Purification Phase: Isolation of this compound
Diagram of the Purification Workflow
Minimizing ion suppression in the ESI-MS analysis of toltrazuril sulfoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of toltrazuril sulfoxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the ESI-MS analysis of this compound, leading to ion suppression and inaccurate quantification.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
-
Possible Cause: Co-elution of matrix components with this compound, which compete for ionization in the ESI source, leading to significant ion suppression.[1]
-
Troubleshooting Steps & Solutions:
-
Optimize Sample Preparation: A robust sample cleanup is the most effective way to reduce matrix effects.
-
Solid-Phase Extraction (SPE): Use C18 cartridges for cleanup after an initial extraction with acetonitrile.[2][3] This method has proven effective in removing interfering substances from meat and egg matrices.[2][4]
-
Liquid-Liquid Extraction (LLE): While various solvents can be used, acetonitrile has shown to provide good recovery (around 85%) for toltrazuril and its metabolites.[4] A mixture of ethyl acetate and acetone may improve extraction of toltrazuril compounds but can also co-extract more lipids, potentially increasing matrix effects.[4]
-
-
Chromatographic Separation: Improve the separation of this compound from matrix interferences.
-
Column Choice: A C18 analytical column is commonly used for the separation of toltrazuril and its metabolites.[2][4]
-
Mobile Phase Optimization: A gradient elution with 0.1% formic acid in water and acetonitrile can achieve good chromatographic separation.[4] Experiment with different mobile phase additives like ammonium formate or acetate to enhance separation and ionization.[4]
-
-
Consider an Alternative Ionization Source:
-
Atmospheric Pressure Chemical Ionization (APCI): Studies have shown that APCI in negative mode can provide better results for toltrazuril and its metabolites, including this compound, compared to ESI.[2][3] In negative mode APCI, the precursor ion for this compound is often observed from the loss of CHF3.[2][3]
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
-
Possible Cause: Variable matrix effects between different samples and calibration standards.
-
Troubleshooting Steps & Solutions:
-
Utilize an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Toltrazuril-d3: This is an effective internal standard for the analysis of toltrazuril, toltrazuril sulfone, and this compound.[4] Since it co-elutes and experiences similar ion suppression as the analyte, the ratio of the analyte to the internal standard remains consistent, leading to more accurate and reproducible quantification.
-
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed. This helps to ensure that the calibration curve accurately reflects the ionization behavior of the analyte in the presence of the matrix.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the analysis of this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] These interfering molecules compete with the analyte for charge in the ESI source, leading to a decreased signal intensity. This can result in poor sensitivity, inaccurate quantification, and lack of reproducibility in your analytical method.[5]
Q2: I am still observing significant ion suppression after optimizing my sample preparation. What else can I do?
A2: If ion suppression persists, consider the following:
-
Switching Ionization Technique: As mentioned in the troubleshooting guide, APCI in negative mode has been reported to be more effective for toltrazuril and its metabolites.[2][3]
-
Further Chromatographic Optimization: Adjusting the gradient slope, flow rate, or even trying a different column chemistry (e.g., phenyl-hexyl) might improve the separation from interfering components. Lowering the flow rate can sometimes reduce ion suppression.[1]
-
Investigate Sample Dilution: A simple dilution of the extract can sometimes be a pragmatic solution if the analyte concentration is high enough for detection.
Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?
A3: In negative mode APCI-MS/MS, a common precursor ion for this compound is formed by the loss of CHF3.[2][3] For quantitative analysis using LC-MS/MS, it is crucial to have at least one precursor ion and two product ions for confirmation and to meet regulatory requirements.[6]
Q4: How can I assess the extent of matrix effects in my method?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank matrix extract at the same concentration.[6] The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Pure Solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[6]
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for Toltrazuril and its Metabolites
| Extraction Solvent | Average Recovery (%) | Notes |
| Acetonitrile (AcN) | 85 | Good overall recovery for toltrazuril and its metabolites.[4] |
| Ethyl Acetate | Good, but lower for some other coccidiostats. | Not ideal for a multi-residue method including compounds like robenidine.[4] |
| Ethyl Acetate/Acetone (50:50 v/v) | 80 | Improved extraction for toltrazuril compounds, but co-extracts more lipids, potentially increasing matrix effects.[4] |
Experimental Protocols
Protocol 1: Sample Preparation using Acetonitrile Extraction and C18 SPE Cleanup
This protocol is based on methodologies reported for the analysis of toltrazuril and its metabolites in food matrices.[2][3]
-
Extraction:
-
Homogenize 5 g of the sample (e.g., meat tissue).
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
C18 SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acetonitrile extract onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Vortex and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis Conditions
These are representative conditions and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Negative Mode ESI or APCI):
-
Ion Source: ESI or APCI.
-
Polarity: Negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy: Optimize for specific transitions of this compound.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for minimizing ion suppression.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mobile Phase for Toltrazuril Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of toltrazuril and its primary metabolites, toltrazuril sulfoxide and toltrazuril sulfone (ponazuril), using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: I am not getting good separation between toltrazuril and its metabolites. What is a good starting point for mobile phase composition?
A: A common and effective starting point for the separation of toltrazuril and its metabolites is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water, often with an acidic modifier to improve peak shape and resolution.
For a gradient elution method that has been shown to separate toltrazuril (TZR), this compound (TZR-SO), and toltrazuril sulfone (TZR-SO2), you can refer to the following experimental protocol.[1]
2. Q: My peaks are tailing. How can I improve the peak shape?
A: Peak tailing is a common issue in HPLC and can be caused by several factors, particularly when analyzing basic compounds like triazines on silica-based columns. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[2] Adding a small amount of acid, such as formic acid or phosphoric acid, to the aqueous portion of your mobile phase can help to protonate free silanol groups on the stationary phase, reducing their interaction with the analytes and minimizing tailing.
-
Check for Column Contamination: Tailing that affects all peaks can be an indication of a contaminated guard column or a blocked inlet frit on the analytical column.[2][3] Try removing the guard column to see if the peak shape improves. If so, replace the guard column. If the problem persists, you can try backflushing the analytical column.[2]
-
Sample Solvent Incompatibility: Injecting your sample in a solvent that is much stronger than your mobile phase can lead to poor peak shape. Whenever possible, dissolve your sample in the initial mobile phase.
3. Q: I am observing co-elution of my metabolite peaks. How can I improve the resolution?
A: Co-elution occurs when two or more compounds elute from the column at the same time. To improve the resolution between toltrazuril and its metabolites, consider the following adjustments to your mobile phase:
-
Modify the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will generally increase the retention time of the analytes and can improve separation.[4] Conversely, increasing the organic solvent percentage will decrease retention times.
-
Switch to a Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can be highly effective for separating compounds with different polarities.[1] A gradient method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent. This allows for the separation of a wider range of analytes in a single run.
-
Change the Organic Solvent: While acetonitrile is commonly used, methanol is another option for the organic component of the mobile phase. Changing the solvent can alter the selectivity of the separation.
4. Q: My retention times are drifting between injections. What could be the cause?
A: Drifting retention times can compromise the reliability of your results. The stability of the mobile phase is crucial for consistent retention.
-
Inadequate Column Equilibration: Ensure that the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents manually, ensure the composition is accurate for each batch. Using a dual-pump HPLC system to mix solvents online can improve consistency.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Data Presentation
Table 1: Example Gradient HPLC Method Parameters for Toltrazuril and Metabolite Separation [1]
| Parameter | Value |
| Column | Phenomenex C18 (5 µm, 250 mm × 4.6 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 243 nm |
| Gradient Program | 0–5 min (52% B); 5.1–8 min (70% B); 8.1–12 min (100% B); 12.1–15 min (52% B) |
| Retention Time (TZR) | 6.5 min |
| Retention Time (TZR-SO) | 3.5 min |
| Retention Time (TZR-SO2) | 4.4 min |
Table 2: Example Isocratic HPLC Method for Toltrazuril [5][6][7]
| Parameter | Value |
| Column | LiChrospher RP-18 (5 µm, 250 mm, 4.6 mm) or Agilent C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) or (80:20, v/v) |
| Flow Rate | 1.0 - 1.4 mL/min |
| Detection Wavelength | 243 nm or 244 nm |
| Retention Time (TZR) | ~2.58 min (80:20 ACN:H₂O) or ~6.17 min (60:40 ACN:H₂O) |
Experimental Protocols
Detailed Methodology for Gradient Separation of Toltrazuril and its Metabolites [1]
-
System Preparation:
-
HPLC System: Agilent Series 1200 or equivalent, equipped with a quaternary gradient pump, autosampler, and UV-VIS detector.
-
Column: Phenomenex C18 (5 µm, 250 mm × 4.6 mm).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Ensure all solvents are properly degassed before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.8 mL/min.
-
Set the UV detector to a wavelength of 243 nm.
-
Equilibrate the column with the initial mobile phase composition (48% Water, 52% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.
-
The gradient program is as follows:
-
0 to 5 minutes: 52% Acetonitrile.
-
5.1 to 8 minutes: Ramp up to 70% Acetonitrile.
-
8.1 to 12 minutes: Ramp up to 100% Acetonitrile.
-
12.1 to 15 minutes: Return to 52% Acetonitrile for column re-equilibration.
-
-
-
Sample Preparation:
-
Prepare stock solutions of toltrazuril, this compound, and toltrazuril sulfone standards in methanol.
-
Dilute the stock solutions with the initial mobile phase to create working standards.
-
For experimental samples, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) and reconstitute the final extract in the initial mobile phase.
-
-
Injection and Data Analysis:
-
Inject an appropriate volume of the standard or sample solution (e.g., 20 µL).
-
Record the chromatogram and identify the peaks based on the retention times of the standards.
-
Visualizations
Caption: Workflow for optimizing mobile phase composition.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Troubleshooting low signal intensity for toltrazuril sulfoxide in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of toltrazuril sulfoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal for this compound in my LC-MS/MS analysis. What are the common causes?
A1: Low signal intensity for this compound can stem from several factors, including suboptimal ionization, in-source fragmentation, matrix effects, and inappropriate LC-MS/MS parameters. It is also crucial to ensure the integrity of the analyte itself.
Q2: Which ionization technique is optimal for this compound analysis?
A2: Several studies indicate that Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode often provides the best results for toltrazuril and its metabolites, including this compound.[1] While Electrospray Ionization (ESI) can be used, it may be more susceptible to ion suppression, especially in complex matrices.[2] ESI is generally more suitable for polar and large molecules, whereas APCI is often better for less polar and smaller molecules.[3][4][5]
Q3: What are the typical precursor and product ions for this compound in negative ion mode?
A3: In negative ion mode using APCI, the precursor ion for this compound often originates from the loss of a CHF₃ group.[1] Common transitions can be found in the quantitative data tables below. For confirmatory analysis, it is recommended to monitor at least two product ions.[6]
Q4: Can in-source fragmentation affect the signal intensity of my precursor ion?
A4: Yes, in-source fragmentation, where the analyte fragments within the ion source before entering the mass analyzer, can significantly reduce the intensity of the intended precursor ion.[7] This can be influenced by the declustering potential or fragmentor voltage and the ion source temperature.[7]
Q5: How do matrix effects impact the analysis of this compound, and how can I mitigate them?
A5: Matrix effects, caused by co-eluting endogenous components from the sample matrix, can lead to ion suppression or enhancement, resulting in inaccurate quantification.[8][9] To mitigate this, effective sample preparation, such as solid-phase extraction (SPE), is crucial.[6] Using a stable isotope-labeled internal standard, like toltrazuril-d3, can also help to compensate for matrix effects.[2]
Troubleshooting Guides
Low Signal Intensity Troubleshooting
If you are experiencing low signal intensity for this compound, follow this systematic troubleshooting guide.
Step 1: Verify Analyte Integrity and Concentration
-
Action: Prepare a fresh standard of this compound.
-
Rationale: Degradation of the analyte can lead to a decreased signal. Toltrazuril can degrade in alkaline conditions.
-
Verification: Infuse the fresh standard directly into the mass spectrometer to confirm its response.
Step 2: Optimize Ion Source and MS Parameters
-
Action: Review and optimize your ion source parameters.
-
Rationale: The choice of ionization source and its settings are critical for maximizing signal intensity.[10]
-
Recommendations:
Step 3: Check for In-Source Fragmentation
-
Action: Analyze your full scan data for potential in-source fragments.
-
Rationale: High declustering potential or fragmentor voltage can cause the precursor ion to fragment before it reaches the mass analyzer.[7]
-
Recommendations:
-
Gradually decrease the declustering potential/fragmentor voltage to see if the precursor ion intensity increases.
-
Optimize the ion source temperature, as higher temperatures can promote fragmentation.[7]
-
Step 4: Evaluate and Mitigate Matrix Effects
-
Action: Assess the impact of the sample matrix on the analyte signal.
-
Rationale: Co-eluting matrix components can suppress the ionization of this compound.[8]
-
Recommendations:
Step 5: Optimize Liquid Chromatography Conditions
-
Action: Review and optimize your LC method.
-
Rationale: Poor chromatographic peak shape and retention can lead to a lower signal-to-noise ratio.
-
Recommendations:
-
Ensure your mobile phase composition is optimal. The addition of mobile phase additives like ammonium formate can improve ionization efficiency.[2]
-
Check for column degradation and ensure proper peak shape.
-
Quantitative Data
The following tables summarize typical LC-MS/MS parameters for the analysis of this compound from various studies.
Table 1: LC-MS/MS Parameters for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | C18 Fused-Core | XBridge™ BEH C18 | Prodigy ODS-3 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.03% Formic Acid | 0.1% Aqueous Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | APCI Negative | ESI Negative | ESI Positive |
| Precursor Ion (m/z) | Loss of CHF₃ | 425.0 | 426.1 |
| Product Ion 1 (m/z) | 343.0 | 343.0 | 326.1 |
| Product Ion 2 (m/z) | - | 42.0 | 151.1 |
| Reference | [1] | [6] | [12] |
Experimental Protocols
Protocol: Sample Preparation and LC-MS/MS Analysis of this compound in Plasma
This protocol is a representative example based on common practices in the literature.
1. Materials and Reagents
-
This compound reference standard
-
Toltrazuril-d3 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Standard and Sample Preparation
-
Prepare stock solutions of this compound and toltrazuril-d3 in methanol or DMSO.[2][13]
-
Spike blank plasma with the internal standard and appropriate concentrations of the this compound standard to create calibration standards and quality control samples.
3. Sample Extraction (Solid-Phase Extraction)
-
Precondition the C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 2.5 µm)[6]
-
Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: APCI or ESI (APCI in negative mode is often preferred)
-
Ionization Mode: Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As specified in Table 1.
-
Source Parameters: Optimize nebulizer gas, drying gas temperature and flow, and capillary voltage according to the instrument manufacturer's recommendations.
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Ionization Pathway Comparison
Caption: Comparison of ESI and APCI ionization pathways for this compound.
References
- 1. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 4. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Optimization of the Ion Source-Mass Spectrometry Parameters in Non-Steroidal Anti-Inflammatory and Analgesic Pharmaceuticals Analysis by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. agilent.com [agilent.com]
Validation & Comparative
Comparative In Vivo Efficacy of Toltrazuril Versus its Primary Metabolite, Toltrazuril Sulfoxide (Ponazuril)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the anticoccidial drug toltrazuril and its primary active metabolite, toltrazuril sulfoxide, also known as ponazuril. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Introduction
Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine to treat and control coccidiosis in a variety of animal species. Following administration, toltrazuril is metabolized in vivo into two main active metabolites: this compound (ponazuril) and toltrazuril sulfone. These metabolites, particularly ponazuril, are understood to contribute significantly to the overall and persistent efficacy of the parent drug. This guide focuses on the comparative in vivo performance of toltrazuril and its initial, key metabolite, this compound (ponazuril).
Mechanism of Action
Both toltrazuril and ponazuril are effective against a broad spectrum of apicomplexan parasites. Their primary mechanism of action involves the disruption of critical metabolic pathways within the parasite.[1] This includes interference with the parasite's apicoplast, an essential organelle, leading to the inhibition of pyrimidine synthesis, which is vital for DNA and RNA replication.[2] Additionally, these compounds have been shown to affect the parasite's respiratory chain enzymes. This multi-faceted attack disrupts nuclear division and ultimately leads to the death of the parasite at various stages of its life cycle.
References
In Vitro Showdown: A Comparative Analysis of Toltrazuril and Its Metabolites Against Apicomplexan Parasites
For Immediate Release
A detailed in vitro comparison reveals nuanced differences in the antiparasitic activity of toltrazuril and its primary metabolite, toltrazuril sulfone (ponazuril). While both compounds demonstrate potent efficacy against apicomplexan parasites, a direct comparative study highlights subtle distinctions in their half-maximal inhibitory concentrations (IC50). Data on the intermediate metabolite, toltrazuril sulfoxide, remains conspicuously absent in the current body of research, underscoring a gap in the understanding of its direct contribution to treatment efficacy.
This guide provides researchers, scientists, and drug development professionals with a concise, data-driven comparison of toltrazuril, this compound, and toltrazuril sulfone. The information is compiled from multiple peer-reviewed studies to offer a comprehensive overview of their in vitro performance, supported by detailed experimental protocols and visual diagrams to elucidate metabolic pathways and experimental workflows.
Metabolic Pathway and Chemical Structures
Toltrazuril is a triazinetrione anticoccidial agent that undergoes metabolic transformation in vivo. It is first oxidized to this compound, an intermediate metabolite.[1] This is followed by further oxidation to the more stable and primary active metabolite, toltrazuril sulfone, which is also known as ponazuril.[1]
Comparative In Vitro Efficacy
Direct in vitro comparisons of all three compounds in a single study are not available in the published literature. However, a study by Qian et al. (2015) provides a direct comparison of toltrazuril and ponazuril against Neospora caninum. Other studies provide efficacy data for individual compounds against various parasites. The available quantitative data are summarized below. It is important to note that variations in experimental conditions (e.g., parasite species, host cell line, assay method) can significantly influence IC50 values.
| Compound | Parasite | Host Cell Line | IC50 (µg/mL) | Citation |
| Toltrazuril | Neospora caninum | Human Foreskin Fibroblast (HFF) | 30.3 ± 2.0 | [2] |
| This compound | - | - | Data Not Available | - |
| Toltrazuril Sulfone (Ponazuril) | Neospora caninum | Human Foreskin Fibroblast (HFF) | 33.3 ± 4.1 | [2] |
Note: The absence of data for this compound suggests it is a transient metabolite with its in vitro activity not being a primary focus of research.
Mechanism of Action
Toltrazuril and its metabolite ponazuril are known to disrupt the intracellular development of apicomplexan parasites.[3] The mode of action involves interference with the parasite's division process, leading to the formation of multinucleated schizonts and eventual degeneration.[3][4] Recent transcriptomic studies on Eimeria tenella treated with toltrazuril suggest that the drug induces oxidative stress and autophagy in the parasite.[5] The primary target is believed to be the apicoplast, an essential organelle for parasite survival.[4]
Experimental Protocols
The following is a synthesized, representative protocol for determining the in vitro efficacy of anticoccidial compounds, based on methodologies described in the cited literature.[2][6]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against an apicomplexan parasite (e.g., Neospora caninum) in an in vitro cell culture system.
Materials:
-
Host cell line (e.g., Human Foreskin Fibroblasts - HFF)
-
Complete growth medium (e.g., DMEM with 10% fetal bovine serum, penicillin, and streptomycin)
-
Neospora caninum tachyzoites
-
Test compounds (Toltrazuril, Toltrazuril Sulfone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Quantitative assay materials (e.g., reagents for a β-galactosidase assay if using a transgenic parasite strain, or DNA extraction kits and reagents for qPCR)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Workflow:
Detailed Steps:
-
Host Cell Culture: HFF cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for the formation of a confluent monolayer.
-
Parasite Infection: The growth medium is removed, and the cell monolayer is infected with freshly harvested N. caninum tachyzoites. The plates are incubated for 2-4 hours to allow for host cell invasion.
-
Compound Administration: Following the invasion period, extracellular parasites are washed away. Fresh medium containing serial dilutions of the test compounds (toltrazuril and toltrazuril sulfone) is added to the respective wells. Control wells should include untreated infected cells and cells treated with the solvent (e.g., DMSO) at the highest concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a further 72 hours to allow for parasite proliferation in the control wells.
-
Quantification of Parasite Growth: Parasite proliferation is assessed. A common method is quantitative PCR (qPCR) targeting a parasite-specific gene. Alternatively, if using a reporter parasite strain (e.g., expressing β-galactosidase), a colorimetric or fluorometric assay can be performed.
-
Data Analysis: The percentage of parasite growth inhibition is calculated for each compound concentration relative to the solvent control. The IC50 value is then determined by fitting the dose-response data to a non-linear regression model.
Conclusion
The available in vitro data indicates that both toltrazuril and its primary metabolite, toltrazuril sulfone (ponazuril), are potent inhibitors of apicomplexan parasite proliferation. The similar IC50 values against Neospora caninum suggest that the metabolic conversion to the sulfone form does not diminish its antiparasitic activity. The lack of specific efficacy data for the intermediate metabolite, this compound, highlights an area for future research to fully elucidate the pharmacodynamics of toltrazuril. The provided experimental framework offers a standardized approach for conducting further comparative studies in this domain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Enrofloxacin and Toltrazuril Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy [frontiersin.org]
- 4. The effects of ponazuril on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of In vitro and In vivo Activities of Anti-Toxoplasma Drugs and Compounds (2006–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Toltrazuril Sulfoxide: A Stable Metabolite for Residue Analysis? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of veterinary drug residues in edible tissues are paramount for ensuring food safety and regulatory compliance. Toltrazuril, a broad-spectrum anticoccidial agent, undergoes metabolic transformation in treated animals, leading to the formation of several metabolites. Among these, toltrazuril sulfoxide (TZR-SO) and toltrazuril sulfone (TZR-SO2 or ponazuril) are of significant interest for residue analysis. This guide provides a comprehensive comparison of this compound and toltrazuril sulfone, with a focus on their suitability as stable marker residues, supported by experimental data and detailed methodologies.
Executive Summary
Toltrazuril is metabolized in vivo to this compound, which is further oxidized to the more stable and persistent metabolite, toltrazuril sulfone.[1][2] Pharmacokinetic studies across various species consistently demonstrate that this compound is a short-lived, intermediate metabolite, while toltrazuril sulfone exhibits a significantly longer half-life and is the predominant residue found in tissues long after drug administration.[1][3][4] Consequently, regulatory bodies have designated toltrazuril sulfone as the official marker residue for monitoring toltrazuril in edible tissues. This guide validates this choice by presenting data on the comparative stability, prevalence, and analytical methodologies for both metabolites.
Metabolic Pathway of Toltrazuril
Toltrazuril undergoes sulfoxidation to form this compound, which is then further oxidized to toltrazuril sulfone. This metabolic cascade is a critical consideration for selecting an appropriate and stable marker for residue analysis.
Caption: Metabolic pathway of Toltrazuril.
Comparative Stability: this compound vs. Toltrazuril Sulfone
The stability of a metabolite is a crucial factor in its suitability as a marker residue. An ideal marker should be sufficiently stable in tissues during storage and throughout the analytical process to ensure accurate and reproducible results.
In Vivo Stability (Pharmacokinetics):
Pharmacokinetic studies in various animal species consistently show that this compound has a much shorter half-life than toltrazuril sulfone. For instance, in pigs administered toltrazuril, the average half-life of this compound was between 51.9 and 53.2 hours, whereas the half-life of toltrazuril sulfone was significantly longer, at 231 to 245 hours.[3] Similarly, in broiler chickens, this compound is described as a "short-lived intermediary metabolite" compared to the more slowly eliminated toltrazuril sulfone.[1][2] This indicates that this compound is less stable in the biological system and is rapidly converted to the sulfone form.
Environmental Stability:
A study on the degradation of toltrazuril and its metabolites in chicken manure compost provides further evidence of the differing stability. In an 80-day aerobic composting process, this compound had a degradation half-life of 59.74 days.[5][6] In contrast, both the parent toltrazuril and toltrazuril sulfone (ponazuril) showed no significant degradation under the same conditions.[5][6] This demonstrates the superior stability of the sulfone metabolite in an environmental matrix.
Quantitative Residue Data: A Head-to-Head Comparison
The concentration and persistence of metabolites in edible tissues are critical for determining the most appropriate marker residue. The following tables summarize findings from residue depletion studies.
Table 1: Pharmacokinetic Parameters of Toltrazuril Metabolites in Pigs (single oral dose)
| Metabolite | Dose | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) |
| This compound | 10 mg/kg | - | - | 51.9 |
| Toltrazuril Sulfone | 10 mg/kg | - | - | 231 |
| This compound | 20 mg/kg | - | - | 53.2 |
| Toltrazuril Sulfone | 20 mg/kg | - | - | 245 |
Data sourced from Lim et al., 2010.[3]
Table 2: Residue Depletion in Eggs from Hens Treated with Toltrazuril
| Compound | Matrix | Highest Concentration (µg/kg) | Detection at Day 42 (µg/kg) |
| Toltrazuril Sulfone | Yolk | 5567 | 22.5 |
| Toltrazuril Sulfone | Whole Egg | 4767 | - |
| Toltrazuril Sulfone | Egg White | 532 | - |
Data from a study where hens were treated for two days with 7 mg/kg body weight of toltrazuril. The study highlights that toltrazuril sulfone is the most predominant metabolite in all egg matrices.[7]
These data clearly indicate that toltrazuril sulfone is present at higher concentrations and for a longer duration than this compound, making it a more reliable and easily detectable marker for residue analysis.
Experimental Protocols for Residue Analysis
The accurate quantification of toltrazuril metabolites relies on robust and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique employed.
Workflow for Toltrazuril Metabolite Analysis in Tissues:
Caption: General workflow for tissue residue analysis.
Detailed Methodology: Extraction and Clean-up
A common procedure for extracting toltrazuril and its metabolites from edible tissues involves the following steps:
-
Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized to ensure uniformity.
-
Extraction: The homogenized tissue is typically extracted with acetonitrile, a solvent effective in extracting the parent drug and its metabolites. The mixture is vortexed and/or sonicated to ensure efficient extraction.
-
Clean-up: The crude extract is then subjected to a clean-up step to remove interfering matrix components. Common techniques include:
-
Solid-Phase Extraction (SPE): The extract is passed through a C18 or silica cartridge, which retains the analytes of interest while allowing interfering substances to pass through. The analytes are then eluted with a suitable solvent.
-
Dispersive Solid-Phase Extraction (dSPE): A sorbent (e.g., C18, PSA) is added directly to the extract, followed by centrifugation to remove the sorbent and adsorbed interferences.
-
LC-MS/MS Analysis:
The cleaned-up extract is then analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 column. Mass spectrometric detection is performed using either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Conclusion: Toltrazuril Sulfone as the Validated Stable Metabolite
The evidence overwhelmingly supports the validation of toltrazuril sulfone as the stable and appropriate marker metabolite for residue analysis of toltrazuril in edible tissues.
-
Superior Stability: Toltrazuril sulfone exhibits greater stability both in vivo, as demonstrated by its significantly longer half-life, and in environmental matrices.[1][3][5][6]
-
Higher Persistence and Concentration: As the terminal and major metabolite, toltrazuril sulfone is present in tissues at higher concentrations and for a longer duration than the transient this compound.[4][7]
-
Regulatory Acceptance: Based on its stability and prevalence, regulatory agencies have established toltrazuril sulfone as the official marker residue for monitoring toltrazuril use.
While this compound is a key intermediate in the metabolic pathway, its inherent instability and transient nature make it a less reliable candidate for routine residue monitoring. For researchers, scientists, and drug development professionals, focusing analytical efforts on the detection and quantification of toltrazuril sulfone ensures accurate, reproducible, and regulatory-compliant residue analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actavet.vfu.cz [actavet.vfu.cz]
- 5. Migration and toxicity of toltrazuril and its main metabolites in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Risk of residues of toltrazuril sulfone in eggs after oral administration - Could setting maximum residue limit be helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Toltrazuril Metabolism to Sulfoxide: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the metabolic conversion of the anticoccidial drug toltrazuril to its primary active metabolite, toltrazuril sulfoxide, across various animal species. Designed for researchers, scientists, and drug development professionals, this document compiles key pharmacokinetic data, details experimental methodologies, and illustrates the metabolic pathways involved.
Executive Summary
Toltrazuril is a triazine-based compound widely used in veterinary medicine to treat and prevent coccidiosis. Its efficacy is largely attributed to its metabolism to this compound and subsequently to toltrazuril sulfone. Understanding the species-specific differences in the initial sulfoxidation step is crucial for optimizing dosage regimens and ensuring therapeutic success. This guide summarizes in vivo pharmacokinetic parameters of this compound formation in several species and provides a foundational experimental protocol for in vitro studies using liver microsomes. The primary enzyme family responsible for this metabolic conversion is believed to be the Cytochrome P450 (CYP) monooxygenases.
In Vivo Pharmacokinetic Data of this compound
The formation of this compound from toltrazuril varies significantly across different species. The following table summarizes key pharmacokinetic parameters after oral administration of toltrazuril.
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | T1/2 (hr) | Reference |
| Goats (non-pregnant) | 20 | 10.98 | - | 55.66 | [1] |
| Pigs | 10 | - | - | 51.9 | [2][3] |
| Pigs | 20 | - | - | 53.2 | [2][3] |
| Broiler Chickens | 10 | - | - | 14.8 | [2] |
| Broiler Chickens | 20 | - | - | 15.3 | [2] |
| Rabbits | 10 | 8.9 | 20.0 | 56.1 | |
| Rabbits | 20 | 12.5 | 20.0 | 68.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T1/2: Elimination half-life. Note: Some studies did not report all parameters.
Metabolic Pathway and Enzymology
Toltrazuril undergoes oxidation to form this compound, which is an intermediate metabolite that is further oxidized to toltrazuril sulfone.[2] While direct enzymatic evidence for the initial sulfoxidation of toltrazuril is limited in the reviewed literature, the subsequent oxidation of this compound to toltrazuril sulfone is mediated almost exclusively by Cytochrome P450 enzymes, with CYP3A isoforms being the most active in rats. This suggests that the initial sulfoxidation of toltrazuril is also likely carried out by the CYP450 enzyme family. Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the oxidation of sulfur-containing compounds and may also play a role.[4][5]
Figure 1: Proposed metabolic pathway of toltrazuril to its sulfoxide and sulfone metabolites.
Experimental Protocols: In Vitro Metabolism of Toltrazuril in Liver Microsomes
The following protocol is a generalized procedure for assessing the in vitro metabolism of toltrazuril to this compound using liver microsomes from different species. This protocol is based on standard methodologies for in vitro drug metabolism studies.
Objective: To determine the rate of formation of this compound from toltrazuril in liver microsomes from various species and to identify the enzymes involved.
Materials:
-
Liver microsomes from target species (e.g., rat, pig, chicken, rabbit, human)
-
Toltrazuril
-
This compound (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Specific CYP and FMO inhibitors (e.g., ketoconazole for CYP3A, methimazole for FMOs)
-
Incubator or water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), potassium phosphate buffer, and toltrazuril (at various concentrations to determine kinetic parameters).
-
For enzyme inhibition studies, pre-incubate the microsomes with the specific inhibitor for a designated time before adding toltrazuril.
-
-
Initiation of Metabolic Reaction:
-
Pre-warm the incubation mixtures to 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes).
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Method:
-
Quantify the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
A standard curve of this compound should be prepared in the same matrix to ensure accurate quantification.
-
Data Analysis:
-
Calculate the rate of this compound formation (e.g., in pmol/min/mg protein).
-
For kinetic studies, plot the rate of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
In inhibition studies, compare the rate of metabolite formation in the presence and absence of inhibitors to identify the contributing enzyme families or isoforms.
Figure 2: General workflow for the in vitro metabolism of toltrazuril to its sulfoxide.
Conclusion
The metabolism of toltrazuril to this compound is a critical activation step that exhibits considerable variation among different animal species. The provided in vivo data highlights these differences in pharmacokinetic profiles. The proposed metabolic pathway primarily involves the Cytochrome P450 enzyme system, with a potential contribution from Flavin-containing monooxygenases. The detailed experimental protocol for in vitro studies using liver microsomes offers a robust framework for researchers to further investigate these species-specific metabolic differences, identify the specific enzymes involved, and ultimately contribute to the more effective and safer use of toltrazuril in veterinary medicine. Further research is warranted to definitively identify the specific CYP and FMO isoforms responsible for toltrazuril sulfoxidation in various target animal species.
References
- 1. actavet.vfu.cz [actavet.vfu.cz]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of flavin-containing monooxygenase in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Toltrazuril and Its Metabolites
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic profiles of the anticoccidial agent toltrazuril and its primary metabolites, toltrazuril sulfoxide and toltrazuril sulfone.
This guide provides a detailed comparison of the pharmacokinetic parameters of toltrazuril and its key metabolites across various animal species. The information is supported by experimental data from peer-reviewed studies, with a focus on clear data presentation and detailed methodologies to aid in research and development.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of toltrazuril (TZR), this compound (TZR-SO), and toltrazuril sulfone (TZR-SO2) following oral administration in different animal species. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug and its active metabolites.
| Species | Dose (mg/kg) | Analyte | Cmax (µg/mL) | Tmax (h) | T½ (h) |
| Pigs | 10 | TZR | 4.24 | 15.0 | 48.7 |
| TZR-SO | - | - | 51.9 | ||
| TZR-SO2 | - | - | 231 | ||
| 20 | TZR | 8.18 | 12.0 | 68.9 | |
| TZR-SO | - | - | 53.2 | ||
| TZR-SO2 | - | - | 245 | ||
| Suckling Piglets | 50 (mg/piglet) p.o. | TZR | 14 | 34.03 | - |
| TZR-SO2 | 14.12 | 246 | - | ||
| 45 (mg/piglet) i.m. | TZR | 5.36 | 120 | - | |
| TZR-SO2 | 9.92 | 330 | - | ||
| Rabbits | 10 | TZR | 30.2 ± 1.5 | 20.0 ± 6.9 | 52.7 ± 3.6 |
| TZR-SO | 8.9 ± 1.3 | 20.0 ± 6.9 | 56.1 ± 10.7 | ||
| TZR-SO2 | 14.7 ± 3.9 | 96.0 ± 0.0 | 76.7 ± 7.5 | ||
| 20 | TZR | 39.4 ± 1.2 | 28.0 ± 6.9 | 56.7 ± 1.9 | |
| TZR-SO | 12.5 ± 3.9 | 20.0 ± 6.9 | 68.8 ± 12.5 | ||
| TZR-SO2 | 24.9 ± 8.74 | 112.0 ± 6.9 | 82.3 ± 12.6 | ||
| Broiler Chickens | 10 | TZR | 16.4 | 5.0 | 10.6 |
| TZR-SO | - | - | 14.8 | ||
| TZR-SO2 | - | - | 80.3 | ||
| 20 | TZR | 25.2 | 4.7 | 10.7 | |
| TZR-SO | - | - | 15.3 | ||
| TZR-SO2 | - | - | 82.9 | ||
| Goats (non-pregnant) | 20 | TZR | 42.20 | 48.00 | - |
| TZR-SO | 10.98 | - | 55.66 | ||
| TZR-SO2 | 27.00 | - | 73.13 | ||
| Calves | 15 | TZR | 33.41 | 120 | 154 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T½: Elimination half-life; p.o.: oral administration; i.m.: intramuscular administration. Data is presented as mean or mean ± standard deviation where available.
Metabolic Pathway of Toltrazuril
Toltrazuril is metabolized in the body into two primary metabolites: this compound and toltrazuril sulfone. This metabolic conversion is a key aspect of its pharmacokinetic profile. Toltrazuril is first oxidized to this compound, which is an intermediate metabolite.[1][2][3] Subsequently, this compound is further oxidized to form toltrazuril sulfone.[1][2][3] Toltrazuril sulfone is considered a major and persistent metabolite.[1][4]
Caption: Metabolic pathway of toltrazuril to its sulfoxide and sulfone metabolites.
Experimental Protocols
The pharmacokinetic studies of toltrazuril and its metabolites typically involve the following key steps:
-
Animal Models and Dosing:
-
Sample Collection:
-
Sample Preparation:
-
Analytical Quantification:
-
The concentrations of toltrazuril, this compound, and toltrazuril sulfone in the plasma samples are determined using validated analytical methods.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.[6][8] The separation is often achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the quantification of these compounds.[5][9]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (T½).[5]
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of toltrazuril.
Caption: A typical experimental workflow for a pharmacokinetic study.
This guide provides a foundational understanding of the comparative pharmacokinetics of toltrazuril and its metabolites. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Plasma disposition of toltrazuril and its metabolites, this compound and toltrazuril sulfone, in rabbits after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actavet.vfu.cz [actavet.vfu.cz]
- 7. researchgate.net [researchgate.net]
- 8. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Toltrazuril and Diclazuril in Treating Ovine Coccidiosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two leading anticoccidial drugs, toltrazuril and diclazuril, in the management of ovine coccidiosis. The information presented is collated from scientific studies to assist in research and development decision-making.
Executive Summary
Ovine coccidiosis, primarily caused by various species of Eimeria, poses a significant threat to the health and productivity of sheep, particularly young lambs. Both toltrazuril and diclazuril are widely used triazine-based compounds for the control of this parasitic disease. Clinical and experimental data consistently demonstrate that while both drugs are effective in reducing oocyst excretion, toltrazuril generally exhibits a significantly higher and more sustained efficacy compared to diclazuril .[1][2][3] Toltrazuril has shown superior performance in both metaphylactic (preventative) and therapeutic treatment settings.[1][2]
Quantitative Efficacy Comparison
The following tables summarize key quantitative data from comparative studies on the efficacy of toltrazuril and diclazuril against ovine coccidiosis.
Table 1: Reduction in Fecal Oocyst Counts (FOCR)
| Study Reference | Drug | Dosage | Treatment Timing | Oocyst Reduction (%) | Pathogenic Eimeria Species Targeted |
| Mundt et al. | Toltrazuril | 20 mg/kg BW | Metaphylactic & Therapeutic | Significantly higher than diclazuril and control | E. ovinoidalis, E. crandallis |
| Diclazuril | 1 mg/kg BW | Metaphylactic & Therapeutic | Significant reduction compared to control, but lower than toltrazuril | E. ovinoidalis, E. crandallis | |
| Bordes et al.[4] | Toltrazuril | 20 mg/kg BW | Therapeutic | 97.6% - 97.96% | E. ovinoidalis/E. marsica, E. crandallis/E. weybridgensis |
| Diclazuril | 1 mg/kg BW | Therapeutic | 92.44% - 93.58% | E. ovinoidalis/E. marsica, E. crandallis/E. weybridgensis | |
| Diaferia et al.[5][6] | Toltrazuril | Not Specified | Metaphylactic | 97.7% | Naturally acquired Eimeria infections |
| Diclazuril | Not Specified | Metaphylactic | 93.7% (at peak efficacy) | Naturally acquired Eimeria infections |
Table 2: Impact on Clinical Signs and Animal Performance
| Study Reference | Drug | Effect on Diarrhea | Effect on Body Weight Gain |
| Mundt et al.[1] | Toltrazuril | Significant reduction in prevalence and severity | Not explicitly detailed in abstract |
| Diclazuril | Less effective than toltrazuril in reducing diarrhea | Not explicitly detailed in abstract | |
| Ahmadi et al. (Murine Model)[7] | Toltrazuril | Not assessed | Significantly higher than diclazuril-treated and control groups |
| Diclazuril | Not assessed | No significant difference from untreated, infected group |
Experimental Protocols
The methodologies employed in comparative efficacy studies of toltrazuril and diclazuril for ovine coccidiosis generally follow a structured approach. Below are detailed protocols based on cited literature.
Protocol 1: Field Study of Natural Infection (Adapted from Mundt et al.[1])
-
Objective: To compare the efficacy of toltrazuril and diclazuril administered metaphylactically or therapeutically to lambs with naturally acquired coccidiosis.
-
Animals: 145 healthy male lambs, 1 to 5 days old, from a farm with a known history of coccidiosis.
-
Housing: Lambs were housed indoors with their ewes on deep litter.
-
Experimental Groups:
-
Group 1 (Toltrazuril Metaphylactic): Treated with toltrazuril before the expected onset of oocyst excretion.
-
Group 2 (Toltrazuril Therapeutic): Treated with toltrazuril after the onset of oocyst excretion.
-
Group 3 (Diclazuril Metaphylactic): Treated with diclazuril before the expected onset of oocyst excretion.
-
Group 4 (Diclazuril Therapeutic): Treated with diclazuril after the onset of oocyst excretion.
-
Group 5 (Untreated Control): Received a placebo.
-
-
Drug Administration:
-
Toltrazuril (Baycox 5% suspension) administered orally.
-
Diclazuril administered orally.
-
-
Data Collection:
-
Fecal samples were collected from each lamb every second day from day 13 to day 49 of the study.
-
Fecal consistency was scored to assess diarrhea.
-
-
Analysis:
-
Oocyst counts per gram of feces (OPG) were determined using a modified McMaster technique.
-
Eimeria species were identified based on oocyst morphology.
-
Statistical analysis was performed to compare oocyst excretion and diarrhea scores between groups.
-
Protocol 2: Fecal Oocyst Count Reduction Test (FOCRT) (Adapted from Bordes et al.[4])
-
Objective: To evaluate the reduction in Eimeria oocyst excretion in lambs following treatment with toltrazuril or diclazuril.
-
Animals: 4.5-month-old rams on farms with suspected anticoccidial resistance.
-
Experimental Groups:
-
Group 1 (Toltrazuril): Treated with toltrazuril (20 mg/kg body weight).
-
Group 2 (Diclazuril): Treated with diclazuril (1 mg/kg body weight).
-
Group 3 (Untreated Control): Left untreated.
-
-
Drug Administration:
-
A single oral dose was administered on Day 0.
-
-
Data Collection:
-
Fecal samples were collected from each animal at Day 0 (before treatment) and Day 8 (after treatment).
-
-
Analysis:
-
Oocyst counts per gram of feces (OPG) were determined.
-
The percentage reduction in oocyst shedding was calculated for each treatment group relative to the control group.
-
Eimeria species were identified using oocyst morphology and morphometry.
-
Visualization of Experimental Workflow and Mechanisms of Action
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative efficacy study of anticoccidial drugs in sheep.
Proposed Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for toltrazuril and diclazuril based on current scientific understanding.
Toltrazuril's Mode of Action
Toltrazuril is understood to have a multifaceted impact on the Eimeria parasite at a cellular level.
Diclazuril's Mode of Action
The precise mechanism of diclazuril is still under investigation, but it is known to disrupt key developmental stages of the parasite.
Conclusion
Based on the available scientific literature, toltrazuril demonstrates superior efficacy in reducing oocyst shedding and controlling clinical signs of ovine coccidiosis compared to diclazuril.[1][2] The broader and more disruptive mechanism of action of toltrazuril on the parasite's cellular functions may contribute to its enhanced performance. While diclazuril remains an effective anticoccidial, the potential for reduced efficacy against certain Eimeria species has been noted.[4][8] Researchers and drug development professionals should consider these efficacy differences and the potential for emerging resistance when designing new control strategies and therapeutic agents for ovine coccidiosis.
References
- 1. biovet.com [biovet.com]
- 2. poultrydvm.com [poultrydvm.com]
- 3. sdhopebiotech.com [sdhopebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
- 6. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: an ultrastructural evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 8. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
Validating the Anticoccidial Efficacy of Synthesized Toltrazuril Sulfoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoccidial performance of synthesized toltrazuril sulfoxide (ponazuril) against its parent compound, toltrazuril, and another common anticoccidial, diclazuril. The information is supported by experimental data from publicly available research, with detailed methodologies for key validation experiments.
Comparative Efficacy of Anticoccidial Agents
The therapeutic efficacy of anticoccidial drugs is primarily evaluated based on their ability to reduce parasite load (oocyst excretion), mitigate intestinal damage (lesion scores), and improve animal performance (body weight gain).
In Vivo Efficacy Against Eimeria tenella
A key study directly compared the in vivo efficacy of varying doses of ponazuril (this compound) with a standard toltrazuril treatment in broiler chickens experimentally infected with Eimeria tenella. The Anticoccidial Index (ACI), a composite measure of efficacy, was used for comparison. The ACI is calculated based on weight gain, feed conversion ratio, lesion score, oocyst index, and mortality.
| Treatment Group | Dose | Anticoccidial Index (ACI) | Efficacy Relative to Toltrazuril |
| Ponazuril | 5 mg/L in drinking water | 157.0 | Lower |
| Ponazuril | 10 mg/L in drinking water | 162.3 | Lower |
| Ponazuril | 20 mg/L in drinking water | 196.9 | Superior |
| Ponazuril | 40 mg/L in drinking water | 194.5 | Superior |
| Ponazuril | 50 mg/L in drinking water | 190.9 | Similar |
| Toltrazuril | Standard Treatment | 191.7 | - |
| Data sourced from a study on the clinical efficacy of ponazuril against Eimeria tenella.[1] |
The results indicate that ponazuril administered at 20 mg/L in drinking water exhibited the most effective anticoccidial activity, surpassing that of the toltrazuril treatment group.[1]
Comparative Performance of Toltrazuril and Diclazuril
Studies comparing toltrazuril and diclazuril have been conducted in various animal models, consistently demonstrating the high efficacy of toltrazuril.
| Parameter | Animal Model | Toltrazuril | Diclazuril | Untreated Control |
| Oocyst Excretion | Lambs (naturally infected) | Significantly reduced oocyst excretion | Less effective at reducing oocyst excretion | High oocyst excretion |
| Body Weight Gain | Mice (infected with E. vermiformis) | Significantly higher body weight gain | No significant difference from infected control | Significantly decreased body weight gain |
| This table summarizes findings from comparative studies on toltrazuril and diclazuril.[2][3] |
Toltrazuril has been shown to be highly effective in controlling ovine coccidiosis, with a significantly higher efficacy than diclazuril in reducing the duration and amount of oocyst excretion.[2][3] In murine models, toltrazuril treatment was associated with significantly better body weight gain compared to diclazuril-treated and untreated infected groups.[3]
Experimental Protocols
Standardized protocols are crucial for the valid assessment of anticoccidial drug efficacy. Below are methodologies for key in vivo experiments.
In Vivo Anticoccidial Efficacy Trial in Broiler Chickens
This protocol is designed to evaluate the efficacy of anticoccidial compounds against a controlled Eimeria infection in broiler chickens.
-
Animal Model: Day-old broiler chicks, raised in a coccidia-free environment.
-
Acclimatization: Birds are acclimatized for a period of approximately 14 days before the start of the experiment.
-
Infection: At 14 days of age, each bird (except for the uninfected control group) is orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., 1 x 10^5 sporulated E. tenella oocysts).
-
Treatment Groups:
-
Group 1: Uninfected, Untreated Control: Receives no oocysts and no treatment.
-
Group 2: Infected, Untreated Control: Receives oocysts but no treatment.
-
Group 3: Infected, Toltrazuril Treated: Receives oocysts and is treated with a standard dose of toltrazuril (e.g., 25 mg/L in drinking water for 48 hours).
-
Group 4: Infected, this compound Treated: Receives oocysts and is treated with the synthesized this compound at various concentrations (e.g., 5, 10, 20, 40, 50 mg/L in drinking water for 48 hours).
-
-
Data Collection (5-9 days post-infection):
-
Body Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Feed intake and body weight gain are measured to calculate FCR.
-
Oocyst Counting: Fecal samples are collected from each group, and oocysts per gram (OPG) are determined using a modified McMaster technique.
-
Lesion Scoring: On day 7 post-infection, a subset of birds from each group is euthanized, and the ceca are examined for lesions. Lesion scores are assigned on a scale of 0 (no gross lesions) to 4 (most severe lesions).
-
-
Calculation of Anticoccidial Index (ACI): ACI is calculated using the following formula: ACI = (% relative weight gain + % survival) - (lesion index + oocyst index). An ACI >180 is considered excellent, 160-179 is good, 120-159 is moderate, and <120 is poor.
Oocyst Counting: Modified McMaster Technique
-
Weigh 2 grams of feces from a pooled sample for each group.
-
Homogenize the feces in 58 mL of a saturated salt solution.
-
Pour the suspension through a sieve to remove large debris.
-
Pipette the filtered suspension to fill both chambers of a McMaster slide.
-
Allow the slide to sit for 5 minutes for the oocysts to float to the top.
-
Count the oocysts in the entire grid of both chambers under a microscope at 100x magnification.
-
The number of oocysts per gram of feces (OPG) is calculated by multiplying the total count by 50.
Lesion Scoring for Eimeria tenella
Lesions are scored on a scale of 0 to 4 based on the severity of cecal pathology.
-
Score 0: No visible lesions.
-
Score 1: Few scattered petechiae on the cecal wall; no thickening of the cecal walls; normal cecal contents.
-
Score 2: More numerous petechiae with noticeable blood in the cecal contents; cecal wall is somewhat thickened.
-
Score 3: Large amounts of blood or cecal cores present; cecal walls are greatly thickened.
-
Score 4: Cecal walls are filled with blood and necrotic debris; mortality is likely.
Mechanism of Action and Signaling Pathways
Toltrazuril and its active metabolite, this compound, are broad-spectrum anticoccidials effective against all intracellular stages of Eimeria.[4] Their mechanism of action involves the disruption of key cellular processes within the parasite.
Recent studies on the transcriptional response of Eimeria tenella to toltrazuril have elucidated several affected pathways.[5] Toltrazuril treatment leads to the downregulation of cell cycle-related genes, suggesting an inhibition of parasite division.[5] Furthermore, the drug induces oxidative stress, as evidenced by the upregulation of redox-related genes and the detection of elevated levels of reactive oxygen species (ROS).[5] This oxidative stress appears to trigger autophagy within the parasite.[5]
Ultrastructural studies have shown that ponazuril causes morphological changes in merozoites, including irregular shapes and protrusions of the outer membrane.[1] It also leads to mitochondrial swelling and uneven chromatin distribution.[1] These effects on mitochondria are consistent with findings that toltrazuril interferes with the parasite's respiratory chain.
Caption: Proposed mechanism of action of toltrazuril and its sulfoxide metabolite.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo anticoccidial drug efficacy study.
Caption: Workflow for in vivo evaluation of anticoccidial drug efficacy.
References
- 1. Ponazuril: Clinical efficacy, ultrastructure, and histopathology studies of in vivo anticoccidial action against Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. toltrazurilshop.com [toltrazurilshop.com]
- 5. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Toltrazuril and Diclazuril in a Murine Model of Coccidiosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticoccidial drugs toltrazuril and diclazuril, leveraging experimental data from a murine model of Eimeria vermiformis infection. The following sections detail the experimental protocols, present comparative efficacy data, and explore the mechanisms of action for each compound.
Executive Summary
In a comparative study using a murine model of coccidiosis, toltrazuril demonstrated superior efficacy in controlling parasite replication and mitigating the pathological consequences of infection when compared to diclazuril. A single 15 mg/kg dose of toltrazuril, the recommended dosage for cattle, completely inhibited oocyst excretion in infected mice.[1][2] In contrast, diclazuril required a dosage five times higher than its recommended dose for cattle (5 mg/kg) to achieve a reduction in oocyst shedding.[1][2] Furthermore, toltrazuril treatment was associated with significantly better body weight gain, comparable to that of uninfected animals, and prevented the immunosuppressive effects on T-cell populations observed in both untreated and diclazuril-treated mice.[1][2] These findings suggest that toltrazuril is highly effective in breaking the parasite life cycle, leading to improved health outcomes in the host.[1][2]
Comparative Efficacy Data
The following tables summarize the key quantitative findings from the comparative study of toltrazuril and diclazuril in C57BL/6J mice infected with Eimeria vermiformis.
Table 1: Effect of Toltrazuril and Diclazuril on E. vermiformis Oocyst Excretion
| Treatment Group | Dose (mg/kg) | Mean Oocysts Per Day (OPD) | Reduction in Oocyst Excretion |
| Toltrazuril | 15 | 0 | Complete prevention[1] |
| Diclazuril | 5 | Reduced | Dose-dependent reduction[1] |
| Untreated Control | N/A | High | N/A |
Data extracted from Ahmadi et al., 2022.[1]
Table 2: Impact of Toltrazuril and Diclazuril on Body Weight Gain in Infected Mice
| Treatment Group | Dose (mg/kg) | Body Weight Gain | Statistical Significance |
| Toltrazuril | 15 | No significant difference from healthy group | P > 0.05 vs. Healthy[1] |
| Diclazuril | 5 | Significantly less than healthy and toltrazuril groups | P < 0.05 vs. Healthy & Toltrazuril[1] |
| Untreated Control | N/A | Significantly less than healthy and toltrazuril groups | P < 0.05 vs. Healthy & Toltrazuril[1] |
| Healthy (Uninfected) | N/A | Baseline | N/A |
Data extracted from Ahmadi et al., 2022.[1]
Table 3: Effect of Toltrazuril and Diclazuril on T-Lymphocyte Populations in Infected Mice
| Treatment Group | Dose (mg/kg) | Relative CD4+ T-cell Population | Relative CD8+ T-cell Population |
| Toltrazuril | 15 | No reduction observed | No reduction observed |
| Diclazuril | 5 | Reduced | Reduced |
| Untreated Control | N/A | Reduced | Reduced |
Data extracted from Ahmadi et al., 2022.[1]
Experimental Protocols
The data presented in this guide is based on the methodologies described in the comparative study by Ahmadi et al. (2022).
Animal Model and Parasite
-
Animal Model: Male C57BL/6J mice, 7-8 weeks of age.[1]
-
Parasite: Eimeria vermiformis.[1]
-
Infection: Mice were orally inoculated with 1,000 sporulated oocytes of E. vermiformis.[1]
Drug Administration
-
Toltrazuril (TTZ): A single oral dose of 15 mg/kg was administered on day 3 post-infection.[1]
-
Diclazuril (DCZ): A single oral dose of 5 mg/kg was administered on day 3 post-infection.[1] Dose-ranging studies were also conducted for diclazuril (0.2, 1, 5, 15, or 45 mg/kg).[1]
Efficacy Parameters
-
Oocyst Excretion: Fecal oocyst counts were performed using a modified McMaster's method to determine the number of oocysts per day (OPD).[1]
-
Body Weight Gain: The body weight of each mouse was monitored throughout the experiment to assess the impact of infection and treatment on growth.[1]
-
Immunological Analysis: Spleens and mesenteric lymph nodes were harvested at various time points (days 10, 21, 24, and 28 post-infection) to analyze the populations of CD4+ and CD8+ T-cells by flow cytometry.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the comparative study.
Caption: Experimental workflow for the comparative study.
Mechanisms of Action
While both toltrazuril and diclazuril belong to the triazine class of compounds, they exhibit different mechanisms of action against coccidia.[1]
Toltrazuril
Toltrazuril has a broad-spectrum effect, targeting all intracellular developmental stages of coccidia, including schizonts and gametes.[3] Its mechanism of action involves:
-
Disruption of Nuclear Division: It interferes with the division of the parasite's nucleus.[3]
-
Mitochondrial Interference: Toltrazuril impairs mitochondrial activity, which is crucial for the parasite's energy metabolism.[3] This includes inhibition of enzymes in the respiratory chain.[4]
-
Damage to Cell Membranes: The drug causes damage to the parasite's cell membranes.[3]
-
Inhibition of Pyrimidine Synthesis: It has a secondary effect on enzymes involved in pyrimidine synthesis.[4]
Diclazuril
The precise mechanism of action for diclazuril is not as fully elucidated as that of toltrazuril. However, it is known to be effective against the asexual and sexual stages of coccidia development.[5] Research suggests its activity may involve:
-
Targeting Schizonts and Gamonts: Diclazuril disrupts the development of these key reproductive stages of the parasite.[5]
-
Inhibition of Cyclin-Dependent Kinases (CDKs): There is evidence to suggest that diclazuril may interfere with CDK-related kinases in Eimeria, which are vital for the parasite's life cycle.[6]
-
Actin Depolymerization Factor (ADF) Inhibition: A recent study has shown that diclazuril can inhibit the activities of ADF in Eimeria tenella, a protein crucial for the parasite's motility and invasion of host cells.[7]
Logical Framework of the Comparative Study
Caption: Logical flow of the comparative study.
Conclusion
The experimental evidence from the murine coccidiosis model strongly indicates that toltrazuril is a more effective anticoccidial agent than diclazuril. Its ability to completely halt parasite replication at a standard dosage, coupled with its protective effects on host body weight and immune cell populations, underscores its potential as a highly effective treatment for coccidiosis. In contrast, diclazuril's efficacy was limited and associated with negative impacts on host health, similar to those seen in untreated infections. These findings provide valuable insights for researchers and professionals involved in the development and application of anticoccidial therapies.
References
- 1. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toltrazuril - Wikipedia [en.wikipedia.org]
- 4. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biovet.com [biovet.com]
- 6. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 7. Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency of Toltrazuril and Its Metabolites Against Toxoplasma gondii: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative potency of the anticoccidial drug toltrazuril and its primary metabolites, toltrazuril sulfoxide and ponazuril (toltrazuril sulfone), against the protozoan parasite Toxoplasma gondii. The information is compiled from available experimental data to assist in research and development of therapeutic agents for toxoplasmosis.
Executive Summary
Toltrazuril is metabolized in the host into two main compounds: this compound (TOLSO) and toltrazuril sulfone (ponazuril, TOLSO2). Recent research indicates that toltrazuril and both of these metabolites are active against Toxoplasma gondii, markedly inhibiting the parasite's invasion and proliferation in vitro.[1] While direct, quantitative head-to-head comparisons of the potency of these three compounds are limited in currently available literature, this guide synthesizes the existing data on their individual and comparative efficacy. Ponazuril, in particular, has been identified as a potent inhibitor of T. gondii tachyzoite production.
Comparative Efficacy Data
Direct comparative studies providing IC50 values for toltrazuril and its metabolites against Toxoplasma gondii from a single study are not yet fully available in published literature. However, data from separate in vitro studies on toltrazuril and ponazuril are presented below. It is important to note that variations in experimental conditions (e.g., host cell lines, parasite strains, assay methods) can influence the results, and therefore, a direct comparison of the values in the following table should be made with caution.
| Compound | Host Cell Line | T. gondii Strain | Efficacy Measurement | Reference |
| Toltrazuril | BeWo (human trophoblast cells) | ME49 | Significant reduction in parasite proliferation at 12.5 µg/mL | [2] |
| Ponazuril | African green monkey kidney cells | RH | Significant inhibition of tachyzoite production at 0.1, 1.0, and 5.0 µg/mL |
A forthcoming study has demonstrated that toltrazuril and its two key metabolites, this compound and toltrazuril sulfone (ponazuril), all significantly inhibited the invasion and proliferation of T. gondii in vitro.[1] This suggests that the parent drug and its metabolites all contribute to the overall therapeutic effect against toxoplasmosis.
Metabolic Pathway of Toltrazuril
The following diagram illustrates the metabolic conversion of toltrazuril into its sulfoxide and sulfone metabolites within the host.
Caption: Metabolic pathway of toltrazuril.
Experimental Protocols
Below is a generalized protocol for an in vitro assay to determine the efficacy of compounds against Toxoplasma gondii proliferation, based on common methodologies.
Objective: To quantify the inhibition of Toxoplasma gondii tachyzoite proliferation within a host cell monolayer following treatment with toltrazuril or its metabolites.
Materials:
-
Host cells (e.g., human foreskin fibroblasts (HFF), Vero cells, or BeWo cells)
-
Toxoplasma gondii tachyzoites (e.g., RH or ME49 strain)
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compounds (toltrazuril, this compound, ponazuril) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Staining reagents:
-
Primary antibody against a T. gondii antigen (e.g., anti-SAG1)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst)
-
-
Phosphate-buffered saline (PBS)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Host Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24-48 hours of incubation.
-
Parasite Infection:
-
Harvest fresh T. gondii tachyzoites from a lysed host cell culture.
-
Infect the host cell monolayers with tachyzoites at a specific multiplicity of infection (MOI), for example, 5 parasites per host cell.
-
Allow the parasites to invade the host cells for a period of 2-4 hours.
-
-
Compound Treatment:
-
Wash the infected monolayers with PBS to remove extracellular parasites.
-
Add fresh culture medium containing serial dilutions of the test compounds (toltrazuril, this compound, or ponazuril). Include appropriate controls (untreated infected cells and solvent-only treated cells).
-
-
Incubation: Incubate the treated, infected cells for a further 24-48 hours to allow for parasite proliferation.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei of both host cells and parasites with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of parasites per parasitophorous vacuole or the number of infected host cells in each well.
-
-
Data Interpretation:
-
Determine the percentage of inhibition of parasite proliferation for each compound concentration compared to the untreated control.
-
Calculate the 50% inhibitory concentration (IC50) value for each compound by fitting the dose-response data to a suitable model.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro efficacy testing of toltrazuril and its metabolites against Toxoplasma gondii.
Caption: In vitro efficacy testing workflow.
References
- 1. Toltrazuril inhibits Toxoplasma gondii by potentially targeting pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrofloxacin and Toltrazuril Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Toltrazuril Sulfoxide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Toltrazuril sulfoxide, a substance used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
I. Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] It is also recognized as an environmentally hazardous substance, being very toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, preventing its release into the environment is of paramount importance.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
A NIOSH-approved respirator if ventilation is inadequate or if handling dusty material[3]
In the event of a spill, contain the spillage immediately. For minor spills, clean up promptly, avoiding contact with skin and eyes. For major spills, evacuate the area and alert emergency responders.[4]
II. Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA).[5][6] Some pharmaceutical wastes are considered hazardous waste under RCRA, requiring specific handling and disposal procedures. Additionally, some states may have more stringent regulations than federal law.[5] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other laboratory waste at the point of generation.
-
Do not mix with non-hazardous waste.
Step 2: Waste Collection and Labeling
-
Use designated, leak-proof, and clearly labeled waste containers.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 69004-15-5
-
The hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
Step 3: On-site Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from drains or water sources.[1]
-
Ensure the container is kept closed except when adding waste.
Step 4: Scheduling a Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
Step 5: Off-site Disposal
-
The EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the waste.
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6] This method is recommended to ensure the complete destruction of the compound.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2] The EPA has banned the sewering of hazardous waste pharmaceuticals.[6][7]
IV. Quantitative Data Summary
The following table summarizes key quantitative information related to this compound.
| Parameter | Value | Reference |
| CAS Number | 69004-15-5 | [1] |
| Molecular Formula | C18H14F3N3O5S | [8] |
| Molecular Weight | 441.38 g/mol | [8] |
| UN Number (for transport) | 3077 | [1] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [1] |
| Packing Group | III | [1] |
V. Experimental Protocols Cited
This document provides procedural guidance for disposal and does not cite specific experimental protocols for the use of this compound. For handling and use protocols, please refer to your laboratory's specific Standard Operating Procedures (SOPs) and the manufacturer's Safety Data Sheet (SDS).
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. Toltrazuril-sulfoxide | CAS 69004-15-5 | LGC Standards [lgcstandards.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Toltrazuril Sulfoxide
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel and the environment when working with Toltrazuril sulfoxide. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines will help ensure safe handling, storage, and disposal of this compound.
This compound is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3][4] Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Respiratory | NIOSH-approved respirator | A type N95 (US) or equivalent respirator is recommended for brief exposure or low concentrations.[5] In cases of intensive or longer exposure, or where dust formation is likely, a full-face respirator should be used.[6] |
| Eyes/Face | Safety goggles with side-shields or face shield | To protect against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-resistant gloves | Impervious gloves, such as nitrile rubber, should be worn. Gloves must be inspected prior to use and changed frequently, especially after direct contact. |
| Body | Laboratory coat or chemical-resistant suit | A lab coat is standard for routine procedures.[2] For tasks with a higher risk of splashes or significant exposure, a chemical-resistant suit is advised. Protective clothing should be stored separately.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks. Always work in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[2][6]
Preparation and Use:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble all necessary PPE: Ensure all recommended protective gear is available and in good condition.
-
Prepare the work area: Designate a specific area for handling, ensuring it is clean and uncluttered. An eyewash station and safety shower must be readily accessible.[2]
-
Weighing and transferring: Conduct these operations in a fume hood to avoid the generation and inhalation of dust.[6] Use non-sparking tools.[6]
-
Solution preparation: When dissolving the solid, add the solvent slowly to the compound to prevent splashing.
-
Avoid contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[7] Do not eat, drink, or smoke in the handling area.[1]
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent, such as alcohol, followed by soap and water.[1]
-
Hand washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][6]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination. This compound is very toxic to aquatic life, and its release into the environment must be avoided.[3][4][6]
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Do not dispose of it with household garbage or pour it down the drain.[3]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1][4] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. They can be punctured to prevent reuse and disposed of according to official regulations.[3][6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. canbipharm.com [canbipharm.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound VETRANAL , analytical standard 69004-15-5 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
